Product packaging for ISOPROPYL TETRAZOLE(Cat. No.:CAS No. 6280-28-0)

ISOPROPYL TETRAZOLE

Cat. No.: B1607336
CAS No.: 6280-28-0
M. Wt: 112.13 g/mol
InChI Key: RFFXUEDBNNOGDO-UHFFFAOYSA-N
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Description

Significance of Tetrazole Heterocycles in Advanced Chemical Science

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom. researchgate.net This nitrogen-rich structure imparts a unique set of properties that make them invaluable in various scientific domains. bohrium.com In medicinal chemistry, tetrazoles are frequently employed as bioisosteres for carboxylic acids. bohrium.combohrium.com This is due to their similar pKa values and their ability to participate in comparable biological interactions, while often exhibiting improved metabolic stability and cell membrane permeability. bohrium.comacs.org Consequently, the tetrazole moiety is a key component in a number of FDA-approved drugs. nih.gov

Beyond their role in pharmaceuticals, tetrazole derivatives are investigated for applications in material science, particularly as high-energy materials. wikipedia.orgdtic.mil Their high nitrogen content results in the release of large amounts of nitrogen gas upon decomposition, a desirable characteristic for propellants and gas-generating agents in applications like automobile airbags. wikipedia.orgdtic.mil The stability of the tetrazole ring, combined with its energetic potential, makes it a focal point for the development of next-generation energetic materials. wikipedia.orgdtic.mil

Scope and Relevance of Isopropyl Tetrazole Research

Within the broader class of tetrazoles, 5-substituted 1H-tetrazoles, such as this compound (specifically 5-isopropyl-1H-tetrazole), are of particular importance. researchgate.net The isopropyl group, a non-polar, branched alkyl substituent, can influence the compound's physical and chemical properties, including its solubility, lipophilicity, and steric profile. These characteristics are crucial in determining how the molecule interacts with biological systems or participates in chemical reactions.

Research into this compound and its derivatives is driven by the desire to fine-tune the properties of the tetrazole core for specific applications. For instance, in medicinal chemistry, the isopropyl group can modulate the pharmacokinetic profile of a drug candidate. In organic synthesis, this compound can serve as a building block or an intermediate in the construction of more complex molecules. ontosight.aiontosight.ai The study of its specific properties and reactions contributes to the fundamental understanding of structure-activity relationships within the tetrazole family.

Historical Context of Tetrazole Synthesis and Derivatization

The history of tetrazole chemistry dates back to 1885, when the first tetrazole derivative was synthesized by the Swedish chemist J. A. Bladin. nih.govthieme-connect.com Early methods for preparing tetrazoles often involved the use of hazardous reagents like hydrazoic acid. thieme-connect.com A significant advancement came with the development of [3+2] cycloaddition reactions between nitriles and azides, which remains a cornerstone of tetrazole synthesis. bohrium.comresearchgate.net

Over the years, numerous modifications and improvements to this fundamental reaction have been reported. These include the use of various catalysts to improve reaction efficiency and the development of one-pot, multi-component reactions to streamline the synthesis of complex tetrazole derivatives. nih.govnih.gov The synthesis of 5-substituted 1H-tetrazoles, the class to which this compound belongs, has been a major focus of this research, with a continuous drive to develop milder, safer, and more environmentally friendly synthetic protocols. organic-chemistry.org The evolution of these synthetic methods has been instrumental in making a wide range of tetrazole derivatives, including this compound, more accessible for research and development.

Physicochemical Properties of 5-Isopropyl-1H-tetrazole

PropertyValueSource
Molecular Formula C4H8N4
Molecular Weight 112.13 g/mol
Melting Point 113-114 °C chemicalbook.com
Boiling Point 229.231 °C at 760 mmHg (Calculated)
Density 1.15 g/cm³ (Calculated)
Flash Point 102.529 °C (Calculated)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N4 B1607336 ISOPROPYL TETRAZOLE CAS No. 6280-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yl-2H-tetrazole
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InChI

InChI=1S/C4H8N4/c1-3(2)4-5-7-8-6-4/h3H,1-2H3,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFXUEDBNNOGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279035
Record name 5-(propan-2-yl)-1H-1,2,3,4-tetrazole
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-28-0
Record name NSC11107
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Record name 5-(propan-2-yl)-1H-1,2,3,4-tetrazole
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Record name 5-(propan-2-yl)-1H-1,2,3,4-tetrazole
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Ii. Advanced Synthetic Methodologies for Isopropyl Tetrazole and Its Derivatives

[3+2] Cycloaddition Approaches

The [3+2] cycloaddition, or Huisgen cycloaddition, is a powerful tool for synthesizing 5-substituted 1H-tetrazoles. This reaction involves the union of a 1,3-dipole (an azide) with a dipolarophile (a nitrile) to form the five-membered tetrazole ring. While the reaction can proceed thermally, it often requires high temperatures and long reaction times, particularly for less reactive nitriles. acs.org Consequently, extensive research has focused on catalytic methods to overcome these activation barriers. nih.gov

The mechanism of tetrazole formation from nitriles and azides has been a subject of detailed investigation. Density functional theory (DFT) calculations have been employed to elucidate the reaction pathways. acs.org These studies have explored various potential mechanisms, including a concerted [3+2] cycloaddition and stepwise pathways involving either neutral or anionic azide (B81097) species. acs.orgresearchgate.net

Current understanding suggests that the reaction mechanism can be highly dependent on the reaction conditions. In nonprotic solvents, the reaction may proceed through either a direct cycloaddition or a two-step sequence initiated by the nucleophilic attack of the azide on the nitrile carbon, followed by cyclization. acs.org However, theoretical calculations propose a nitrile activation step that leads to an imidoyl azide intermediate, which then cyclizes to form the tetrazole. acs.orgresearchgate.net The activation barriers for this process are strongly correlated with the electron-withdrawing character of the substituent on the nitrile. researchgate.net In the presence of a proton source, a stepwise mechanism involving protonation of the nitrile nitrogen, followed by azide attack, is considered more favorable than a concerted cycloaddition. acs.org

A wide array of catalytic systems has been developed to improve the synthesis of 5-substituted tetrazoles, enhancing reaction rates, yields, and substrate scope under milder conditions.

Zinc(II) salts, particularly Zinc(II) chloride (ZnCl₂), are widely used, effective, and economical catalysts for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com The catalytic activity of zinc(II) is attributed to its function as a Lewis acid, which coordinates to the nitrile nitrogen, thereby activating the cyano group for nucleophilic attack by the azide ion. nih.govorganic-chemistry.org This coordination significantly lowers the reaction barrier compared to the uncatalyzed process. nih.gov

The choice of solvent has a profound impact on the efficiency of ZnCl₂-catalyzed tetrazole synthesis. Aliphatic alcohols such as isopropanol (B130326), n-propanol, and n-butanol have been identified as particularly effective solvents for this transformation. organic-chemistry.orgorganic-chemistry.org Isopropanol, in particular, has proven to be a superior medium, providing excellent yields under relatively mild conditions. organic-chemistry.org One proposed mechanism in alcoholic solvents involves the zinc-catalyzed formation of an imino ether intermediate, which then readily reacts with sodium azide to yield the tetrazole. organic-chemistry.orgresearchgate.net The use of these alcoholic solvents allows the reaction to proceed efficiently without the need for high-pressure reactors, even for deactivated aliphatic nitriles. organic-chemistry.org

Catalyst SystemSubstrate TypeOptimal SolventKey FindingsReference
ZnCl₂ / NaN₃ThiocyanatesIsopropanol (i-PrOH)Yields up to 92% were achieved; mild conditions and short reaction times. organic-chemistry.org
ZnCl₂ / NaN₃Aromatic Nitrilesn-PropanolOptimal temperature identified as 95°C. organic-chemistry.org
ZnCl₂ / NaN₃Aliphatic Nitrilesn-ButanolOptimal temperature identified as 110°C; effective for deactivated substrates. organic-chemistry.orgthieme-connect.com
Zn salts / NaN₃Various NitrilesWaterThe reaction is broad in scope, accommodating aromatic, alkyl, and vinyl nitriles. organic-chemistry.org

Copper(II) species have emerged as highly effective catalysts for the [3+2] cycloaddition of nitriles with azides. scilit.com Various copper salts and complexes can be employed, often leading to high yields in short reaction times, sometimes facilitated by microwave heating. researchgate.net The proposed mechanism for copper catalysis involves the in situ formation of a copper azide species, which then undergoes the cycloaddition with the nitrile. scilit.com

Scandium triflate (Sc(OTf)₃) is another powerful Lewis acid catalyst used for this transformation. It has been shown to effectively catalyze the reaction between a range of aryl, aliphatic, and vinyl nitriles and sodium azide. thieme-connect.com These reactions are often performed in mixtures of isopropanol and water under microwave irradiation to achieve the best yields. researchgate.netthieme-connect.com

CatalystAzide SourceSolvent(s)ConditionsKey FeaturesReference
Copper(II) saltsTrimethylsilyl (B98337) azideDMF/MeOH-Good to high yields; proceeds via a copper azide intermediate. scilit.com
Scandium triflateSodium azidei-PrOH/Water160°C, 1h (MW)Effective for aryl, aliphatic, and vinyl nitriles. researchgate.netthieme-connect.com
Ytterbium triflateSodium azideDMF120-140°CHigh yields (up to 98%) for aryl, alkyl, and vinyl nitriles. thieme-connect.com
Lead(II) chlorideSodium azideDMF120°CEfficient for aromatic, aliphatic, and heterocyclic nitriles. academie-sciences.fr

In recent years, heterogeneous catalysis using nanoparticles has gained significant traction as a sustainable and efficient method for organic synthesis. nih.gov Nanocatalysts offer several advantages, including high surface-area-to-volume ratios, ease of separation from the reaction mixture, and potential for recyclability, which aligns with the principles of green chemistry. nih.govajol.info

A variety of nanoparticle-based catalysts have been successfully applied to the synthesis of 5-substituted 1H-tetrazoles. These include metal and metal oxide nanoparticles, as well as functionalized magnetic nanoparticles. nih.gov For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as a reusable catalyst for the synthesis of tetrazoles from aldoximes and sodium azide. researchgate.net Similarly, nano-TiCl₄ supported on silica (B1680970) (Nano-TiCl₄·SiO₂) has been demonstrated as an efficient, recoverable solid acid catalyst for the reaction of nitriles with sodium azide. ajol.info The use of magnetic nanoparticles, such as those based on Fe₃O₄, allows for simple catalyst recovery using an external magnet. nih.gov

NanocatalystSubstratesSolventKey AdvantagesReference
Nano-TiCl₄·SiO₂Nitriles, NaN₃DMFSimple, environmentally benign, recoverable, and reusable catalyst. ajol.info
CuFe₂O₄(E)-aldoximes, NaN₃-Reusable catalyst. researchgate.net
Alum NanoparticlesNitriles, NaN₃DMSOLow-cost, natural, heterogeneous catalyst providing high efficiency. researchgate.net
Fe₃O₄@chitinNitriles, [bmim][N₃]Solvent-freeShorter reaction times, easy catalyst preparation, and good reusability. nih.gov

Green chemistry principles are increasingly being integrated into the synthesis of tetrazoles to minimize environmental impact. benthamscience.com A key strategy involves replacing volatile organic solvents with water, which is non-toxic and environmentally benign. However, the low solubility of many organic substrates in water presents a challenge. Micellar catalysis offers a solution by creating hydrophobic microenvironments within the aqueous phase, which can solubilize organic reactants and enhance reaction rates. researchgate.netmdpi.comrsc.org

Surfactants like tetradecyltrimethylammonium bromide (TTAB) can form micelles in water, providing a hydrophobic core where the cycloaddition reaction can occur efficiently. researchgate.netmdpi.com This approach has been successfully used for the Ugi-azide four-component reaction to synthesize 1,5-disubstituted tetrazoles at room temperature. researchgate.netmdpi.com Similarly, humic acid, a natural polymer, can form micelle-like structures in water and act as an inexpensive and efficient catalyst for the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles. rsc.org These methods represent significant progress towards sustainable pharmaceutical manufacturing. benthamscience.com

Catalytic SystemReaction TypeSolventKey FeaturesReference
TTAB (10 mol%)Ugi-azide 4-component reactionWaterProvides a hydrophobic micellar reaction site; reaction proceeds at room temperature. researchgate.netmdpi.com
Humic Acid3-component (aldehyde, NH₂OH·HCl, NaN₃)WaterNon-toxic, inexpensive, reusable catalyst; micelle-like catalysis. rsc.org
β-cyclodextrin[3+2] cycloaddition (nitrile, NaN₃, NH₄Cl)DMFPromotes reaction via host-guest complexation. thieme-connect.com
Choline chloride/zinc chloride[3+2] cycloaddition (nitrile, NaN₃)Deep Eutectic SolventEnvironmentally friendly procedure with good to excellent yields. thieme-connect.com
Nanoparticle-Mediated Synthesis

Substrate Scope and Limitations in [3+2] Cycloadditions

The [3+2] cycloaddition reaction between nitriles and azides is a fundamental and widely used method for synthesizing 5-substituted 1H-tetrazoles. nih.govresearchgate.net This reaction involves the 1,3-dipolar cycloaddition of an azide (such as sodium azide or hydrazoic acid) to a nitrile functional group. nih.gov

However, the scope of this reaction has certain limitations. A significant drawback is the general requirement for strong electron-withdrawing groups on the nitrile substrate to facilitate the reaction. nih.gov This is because such groups lower the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), enhancing the orbital interaction with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov Consequently, nitriles that lack these activating groups often necessitate harsh reaction conditions, such as high temperatures and the use of catalysts, which can limit the functional group tolerance of the process. nih.govmdpi.com While catalysts like zinc salts, copper complexes, and cobalt complexes have been developed to overcome some of these limitations and broaden the reaction's scope to include unactivated alkyl and aryl nitriles, the need for activated substrates remains a general constraint. researchgate.netorganic-chemistry.org

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, have emerged as powerful and efficient tools for synthesizing complex molecules like tetrazole derivatives. nih.govbenthamdirect.com These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. benthamdirect.combeilstein-journals.org For tetrazole synthesis, the Ugi-azide reaction is a preeminent example of an MCR strategy. nih.gov

The Ugi-azide reaction is a four-component reaction (4-CR) that differs from the classical Ugi reaction by substituting the typical carboxylic acid component with hydrazoic acid (HN₃), often generated in situ from sources like azidotrimethylsilane (B126382) (TMSN₃). mdpi.comscielo.org.mxsciforum.net This versatile reaction brings together an amine, an aldehyde (or ketone), an isocyanide, and an azide source to produce 1,5-disubstituted-1H-tetrazoles. nih.gov It has become a primary route for accessing highly functionalized tetrazole derivatives under mild conditions. sciforum.net

The mechanism of the Ugi-azide reaction proceeds through a well-documented sequence of intermediates. scielo.org.mxscielo.org.mx

Imine Formation: The reaction initiates with the condensation of an amine and an aldehyde to form an imine intermediate. scielo.org.mxscielo.org.mx

Iminium Ion Formation: The imine is then protonated by hydrazoic acid (formed from TMSN₃) to generate a corresponding iminium ion. mdpi.comscielo.org.mxscielo.org.mx

Nitrilium Ion Formation: The isocyanide undergoes a nucleophilic α-addition to the electrophilic iminium ion, yielding a nitrilium ion intermediate. scielo.org.mxscielo.org.mxrsc.org

Azide Attack and Cyclization: This nitrilium ion is subsequently attacked by the azide anion. scielo.org.mxrsc.org The resulting intermediate then undergoes a 1,5-dipolar electrocyclization to form the stable 1,5-disubstituted-1H-tetrazole ring, yielding the final product. scielo.org.mxscielo.org.mx

A significant advantage of the Ugi-azide reaction is its ability to proceed efficiently under mild, catalyst-free conditions. nih.gov Numerous protocols report the successful synthesis of 1,5-disubstituted tetrazoles at room temperature and without the need for a catalyst, which simplifies the procedure and purification process. nih.govscielo.org.mxresearchgate.net Solvents like methanol (B129727) are commonly used, and the reaction often goes to completion within hours, providing good to excellent yields across a wide range of substrates. scielo.org.mxsciforum.net This operational simplicity makes the catalyst-free Ugi-azide reaction a highly attractive and green method for generating molecular diversity. benthamdirect.comscielo.org.mx The reaction's success is generally independent of the electronic and steric nature of the substituents on the aldehyde and amine starting materials. scielo.org.mx

The table below showcases the versatility of the catalyst-free Ugi-azide reaction with various substrates, resulting in high yields.

AmineAldehydeIsocyanideYield (%)Reference
Propargylamine4-NitrobenzaldehydeCyclohexyl isocyanide92 sciforum.net
Propargylamine3,4-Dimethoxybenzaldehydetert-Butyl isocyanide94 sciforum.net
PropargylamineFurfural2,6-Dimethylphenyl isocyanide80 sciforum.net
tert-ButylamineParaformaldehyde2,6-Dimethylphenyl isocyanide95 nih.gov
BenzylamineParaformaldehydeCyclohexyl isocyanide92 researchgate.net

The functional groups incorporated by the Ugi-azide reaction provide opportunities for subsequent transformations, which can be performed in a tandem or cascade fashion to rapidly increase molecular complexity. acs.org A notable example is the coupling of the Ugi-azide reaction with a subsequent cyclization, such as a heteroannulation.

One such strategy involves a high-order multicomponent reaction that combines an Ugi-azide reaction with a Pd/Cu-catalyzed heteroannulation cascade sequence. beilstein-journals.org This approach has been used to synthesize complex 1,5-disubstituted tetrazole-indole hybrids in a one-pot protocol, forming six new chemical bonds in the process. beilstein-journals.org Similarly, Ugi adducts containing a propargyl group can undergo post-Ugi intramolecular heteroannulation catalyzed by transition metals like silver(I) or gold(I) to form fused heterocyclic systems, such as pyrazolo[1,5-a] scielo.org.mxsciforum.netdiazepines. beilstein-journals.orgrsc.org These tandem strategies are powerful tools for building diverse and complex scaffolds from simple starting materials. beilstein-journals.org

Beyond the Ugi-azide reaction, other multicomponent reactions are valuable for synthesizing tetrazoles and related building blocks.

Passerini-Tetrazole Reaction: This is a three-component reaction (PT-3CR) that utilizes an aldehyde, an isocyanide, and hydrazoic acid to form α-acyloxy-tetrazoles. acs.orgbeilstein-journals.org This reaction is particularly useful for creating novel tetrazole building blocks that can be further elaborated; for instance, the resulting alcohol functionality can be oxidized to an aldehyde, which can then be used as a component in subsequent MCRs. beilstein-journals.org

Ugi Tetrazole Four-Component Reaction (UT-4CR): The classical Ugi tetrazole synthesis produces α-aminomethyl tetrazoles and demonstrates a very broad substrate scope. nih.govacs.org It efficiently reacts a wide variety of aldehydes (aliphatic, aromatic, heteroaromatic), ketones, and both primary and secondary amines with an isocyanide and azide source. acs.org This versatility allows for the creation of vast libraries of tetrazole-containing compounds. nih.govacs.org

Ugi-Azide Reaction for 1,5-Disubstituted Tetrazoles

Catalyst-Free and Mild Condition Protocols

Functionalization and Derivatization of the Tetrazole Ring

The strategic modification of the tetrazole ring is a cornerstone in the development of novel compounds with tailored properties. This section explores advanced methodologies for the functionalization and derivatization of isopropyl tetrazole, focusing on N-alkylation and C-H functionalization techniques that offer precise control over the molecular architecture.

The introduction of alkyl groups onto the nitrogen atoms of the tetrazole ring is a fundamental transformation that significantly influences the compound's physicochemical properties. The regioselectivity of this process, determining which nitrogen atom is alkylated, is a critical aspect that is governed by the reaction conditions and the nature of the substrates.

Acid-catalyzed alkylation provides a direct and efficient route for the synthesis of N-isopropyl tetrazoles. The reaction of N-unsubstituted tetrazoles with isopropyl alcohol in strong acidic media, such as concentrated sulfuric acid, proceeds readily, often at room temperature, to yield 2-isopropyl-substituted tetrazoles with high regioselectivity and in excellent yields. clockss.org This method is advantageous as it avoids the need for pre-functionalization of the tetrazole ring. organic-chemistry.org

The interaction of tetrazoles with alcohols that can form stable carbocations, such as isopropyl alcohol, is a key feature of this methodology. Studies have shown that the reaction of 1,2,3-triazole with isopropyl alcohol in concentrated sulfuric acid results in the exclusive formation of the 1-isopropyl-1H-1,2,3-triazole, highlighting the regioselective nature of this acid-catalyzed process. researchgate.net While direct examples for this compound are part of a broader class of reactions, the principles established with similar azoles and alkylating agents are highly relevant.

Table 1: Acid-Catalyzed N-Alkylation of Azoles with Isopropyl Alcohol

Azole Substrate Product Catalyst Yield Reference
1,2,3-Triazole 1-Isopropyl-1H-1,2,3-triazole H₂SO₄ High researchgate.net
5-Substituted Tetrazoles 2-Isopropyl-5-substituted tetrazoles H₂SO₄ High (up to 100%)

The high regioselectivity observed in the acid-catalyzed N-alkylation of tetrazoles is explained by the reaction mechanism. In a strongly acidic environment, the tetrazole ring becomes fully protonated, forming a symmetrical 1-H,4-H-tetrazolium cation. In this protonated state, the N2 and N3 positions of the ring possess negative π-charges, making them susceptible to electrophilic attack.

The alkylating agent, isopropyl alcohol, generates a relatively stable secondary isopropyl carbocation (CH₃)₂CH⁺ under these acidic conditions. The stability of the carbocation is a crucial factor influencing the reaction rate. masterorganicchemistry.comru.nl The subsequent reaction involves the attack of the nucleophilic nitrogen of the protonated tetrazole on the carbocation. The formation of the 2-substituted isomer is favored. The stability of carbocations is influenced by factors such as substitution and resonance. masterorganicchemistry.com Adjacent alkyl groups and atoms with lone pairs can stabilize the positive charge. masterorganicchemistry.comru.nl The mechanism for these reactions can be viewed as an S"N"1 type nucleophilic substitution, where the formation of the carbocation is the rate-determining step. ineosopen.org

A proposed rationale for the observed regioselectivity in tetrazole alkylation considers the difference in mechanisms between first- and second-order nucleophilic substitutions. rsc.org Furthermore, kinetic studies on the alkylation of 5-phenyltetrazoles with isopropyl alcohol in sulfuric acid have provided evidence for the N2-regioselective alkylation occurring on the protonated tetrazole substrate. clockss.org

Direct C-H functionalization at the C5 position of the tetrazole ring represents a powerful and atom-economical strategy for introducing substituents. This approach avoids the multi-step sequences often required in traditional cross-coupling reactions.

The C-H functionalization of tetrazoles can be effectively achieved through metalation, particularly using organomagnesium reagents. acs.org While lithiated tetrazoles are known to be unstable, rapidly undergoing a retro [2+3] cycloaddition to form cyanamides even at very low temperatures, organomagnesium intermediates exhibit considerably greater stability. acs.orgnih.gov This enhanced stability, with a half-life of 3 hours at -20 °C, allows for more practical laboratory operations. acs.orgacs.org

The use of the "turbo-Grignard" reagent, isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), has proven highly effective for the C-H deprotonation of N-protected tetrazoles at the fifth position. acs.orgorganic-chemistry.orgacs.org This method generates a stable metalated intermediate that can then react with a variety of electrophiles, including aldehydes, ketones, Weinreb amides, and iodine, to afford the corresponding 5-substituted tetrazole derivatives in good to excellent yields. acs.orgorganic-chemistry.orgacs.org The reactions are typically performed at low temperatures, such as -60 °C, in solvents like tetrahydrofuran (B95107) (THF). acs.orgorganic-chemistry.org

For instance, 1N-PMB-protected tetrazole undergoes efficient C-H deprotonation with the turbo-Grignard reagent, and the resulting organomagnesium species reacts smoothly with various electrophiles. acs.orgorganic-chemistry.org This methodology has been successfully applied to a range of substrates, demonstrating its broad applicability in the synthesis of functionalized tetrazoles. acs.org

Table 2: Reactivity of Metalated Tetrazoles with Various Electrophiles

N-Protecting Group Electrophile Type Product Type Yield Range Reference
PMB Aldehydes, Ketones 5-(1-Hydroxyalkyl)tetrazoles Good to Excellent acs.org
PMB Weinreb Amides 5-Acyltetrazoles Good acs.orgorganic-chemistry.org
PMB Iodine 5-Iodotetrazole Good acs.orgorganic-chemistry.org
6-Methylpyridyl-2-methyl Aldehydes, Ketones 5-(1-Hydroxyalkyl)tetrazoles Moderate to Good acs.orgnih.gov

A significant advancement in the C-H functionalization strategy is the use of electrochemically cleavable protecting groups. acs.orgnih.gov These groups allow for the deprotection of the tetrazole nitrogen under mild, reductive electrochemical conditions, which can be advantageous when other functional groups in the molecule are sensitive to standard chemical deprotection methods. acs.orgnih.gov

The 1N-(6-methylpyridyl-2-methyl) group is a prime example of such a protecting group. acs.orgnih.govnih.govx-mol.net Tetrazoles bearing this group can be deprotonated at the C5 position using the turbo-Grignard reagent, followed by reaction with electrophiles like aldehydes and ketones. acs.orgnih.gov The subsequent removal of the protecting group is achieved through electrochemical reduction, typically using a lead bronze cathode and a zinc sacrificial anode. acs.orgnih.gov This represents the first reported use of an electrochemically cleavable protecting group for tetrazoles, expanding the synthetic utility of C-H functionalization, especially for complex molecules requiring selective deprotection. acs.orgnih.gov

Organomagnesium Intermediates and Reactivity with Electrophiles

Transformation of Substituted Tetrazoles to 1,5-Disubstituted Analogues

The conversion of readily available substituted tetrazoles into more complex 1,5-disubstituted analogues is a cornerstone of tetrazole chemistry, allowing for the diversification of molecular structures. A common challenge in this area is controlling the regioselectivity of the substitution, as alkylation of 5-substituted tetrazoles can yield a mixture of 1,5- and 2,5-disubstituted isomers. nanomedicine-rj.com The ratio of these regioisomers is often dependent on the electronic properties and steric bulk of the substituent at the C-5 position, as well as the nature of the alkylating agent and reaction conditions. nanomedicine-rj.com

One effective strategy to achieve 1,5-disubstitution involves a multi-step sequence starting with the appropriate aniline. For instance, anilines can be condensed with triethyl orthoformate and sodium azide in refluxing acetic acid to generate 1-aryl substituted tetrazoles. nih.gov Subsequent regioselective bromination at the 5-position, typically using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide, furnishes 5-bromo-1-aryltetrazoles. nih.gov These intermediates are then amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a second, different substituent at the C-5 position, thereby affording the desired 1,5-diaryl substituted tetrazoles. nih.gov This approach offers a flexible route to a variety of analogues by changing the coupling partner.

Another versatile method for synthesizing 1,5-disubstituted tetrazoles is the Ugi-azide multicomponent reaction. scielo.org.mx This one-pot process involves the reaction of an amine, an aldehyde or ketone, an isocyanide, and an azide source (like hydrazoic acid) to directly form the 1,5-disubstituted tetrazole core. scielo.org.mx The reaction proceeds through the formation of an iminium ion, which is then trapped by the isocyanide and subsequently by the azide anion, followed by an intramolecular 1,5-dipolar electrocyclization to yield the final product. scielo.org.mx

Treating in situ generated tetrazolate salts with electrophiles like benzyl (B1604629) bromide is another documented method, though it often results in a mixture of 1,5- and 2,5-disubstituted products, with the latter typically being the major isomer. nanomedicine-rj.comnanomedicine-rj.com The separation of these isomers can be challenging, highlighting the need for regioselective synthetic methods.

Starting Material Reagents and Conditions Product Type Key Findings Reference
5-Substituted TetrazolesAlkylating agentsMixture of 1,5- and 2,5-disubstituted tetrazolesProduct ratio depends on substituent and reaction conditions. nanomedicine-rj.com
Anilines1. Triethyl orthoformate, NaN3, AcOH; 2. NBS, benzoyl peroxide; 3. Aryl boronic acid, Pd catalyst1,5-Diaryl substituted tetrazolesA flexible, regioselective method for introducing diverse aryl groups. nih.gov
Amine, Aldehyde, Isocyanide, AzideOne-pot multicomponent reaction1,5-Disubstituted-1H-tetrazolesEfficient construction of the tetrazole core with structural diversity. scielo.org.mx
Tetrazolate saltsBenzyl bromideMixture of 1,5- and 2,5-disubstituted tetrazolesTypically yields the 2,5-isomer as the major product. nanomedicine-rj.comnanomedicine-rj.com

Emerging Synthetic Techniques

The quest for greener, faster, and more efficient chemical transformations has led to the adoption of novel enabling technologies in tetrazole synthesis. Microwave irradiation, sonochemistry, and flow chemistry are at the forefront of these emerging techniques, offering significant advantages over conventional methods.

Microwave-assisted organic synthesis has gained considerable traction as a powerful tool for accelerating chemical reactions. In the context of tetrazole synthesis, microwave irradiation has been successfully employed for the [2+3] cycloaddition of nitriles with sodium azide. rsc.org This method, often facilitated by a copper(I) catalyst, allows for the rapid and efficient production of 5-substituted-1H-tetrazoles in high yields within minutes. rsc.orgaip.orgaip.org The key advantages of microwave synthesis include significantly reduced reaction times, often from hours to minutes, and the ability to perform reactions under solvent-free conditions, which aligns with the principles of green chemistry. aip.orgaip.org The process is noted for its simple methodology, easy workup, and the use of low-cost, non-toxic catalysts. aip.org

Ultrasonic irradiation represents another non-conventional energy source that has proven effective in promoting tetrazole synthesis. Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones. tandfonline.comtandfonline.com This technique has been utilized for the one-pot synthesis of 1,5-disubstituted tetrazoles via the Ugi-azide reaction, affording products in low to good yields under mild conditions. mdpi.com Furthermore, ultrasound has been shown to drive the regioselective synthesis of 1-aryl-5-amino-1H-tetrazoles from N-arylcyanamides and sodium azide, often in combination with a nanocatalyst. tandfonline.comtandfonline.com The synergistic effect of ultrasound and nanocatalysis can lead to higher yields, shorter reaction times, and the formation of pure products. tandfonline.com

Technique Reaction Type Key Features Typical Yields References
Microwave Irradiation[2+3] Cycloaddition of nitriles and sodium azideRapid, high yields, solvent-free conditions, Cu-catalyzed.High rsc.orgaip.orgaip.org
Ultrasonic IrradiationUgi-azide multicomponent reactionMild conditions, shorter reaction times.30-88% mdpi.com
Ultrasonic IrradiationCycloaddition of N-arylcyanamides and sodium azideRegioselective, synergistic with nanocatalysts, high yields.Good to excellent tandfonline.comtandfonline.com

Flow chemistry, or continuous-flow synthesis, is emerging as a superior alternative to traditional batch processing, particularly for reactions involving hazardous reagents or intermediates. The synthesis of tetrazoles, which often employs azides and can generate the highly explosive and toxic hydrazoic acid (HN3), is an ideal candidate for this technology. mit.edumit.edu By conducting the reaction in a microreactor or a coiled tube reactor, only small quantities of reagents are reacting at any given moment, which significantly enhances safety. mit.edu

Continuous-flow processes for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide have been developed. mit.edumit.edu These systems allow for the use of elevated temperatures and pressures in a controlled manner, leading to high reaction rates and efficiencies. mit.edu One notable approach utilizes a polymer-supported organotin reagent immobilized in a packed-bed reactor. thieme-connect.comresearchgate.net This method facilitates the reaction of nitriles with trimethylsilyl azide to produce 5-substituted tetrazoles rapidly, with residence times as short as 7.5 to 15 minutes. researchgate.net A significant advantage of using a supported catalyst is the low level of catalyst leaching into the product, resulting in high product purity. thieme-connect.comresearchgate.net Flow chemistry not only mitigates safety concerns but also offers scalability, improved reproducibility, and the potential for automated synthesis. mit.edu

Flow Chemistry Approach Reagents Reactor Type Advantages References
Metal-free synthesisNitriles, Sodium AzideTubular coiled reactorEnhanced safety, scalable, efficient, avoids toxic metals. mit.edumit.edu
Polymer-supported catalystNitriles, Trimethylsilyl azide, Polystyrene-supported organotinPacked-bed reactorFast reaction times, low catalyst contamination, high product purity. thieme-connect.comresearchgate.net

Iii. Computational Chemistry and Theoretical Investigations of Isopropyl Tetrazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental characteristics of isopropyl tetrazole and its derivatives.

DFT has become a standard tool for studying the electronic structure of tetrazole-based systems. rsc.orgorientjchem.org These calculations provide a detailed picture of electron distribution and its implications for reactivity and material properties. rsc.orgorientjchem.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential and the ability to donate an electron, while the LUMO energy corresponds to the electron affinity and the ability to accept an electron. mdpi.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com

For 5-isopropyl tetrazole, the LUMO level in its neutral state has been calculated to be -1.19 eV, which is considerably higher than that of its phenyl-substituted analogue. chemrxiv.org Upon deprotonation, the LUMO level of 5-isopropyl tetrazole increases to 0.01 eV. chemrxiv.org This increase is expected as the molecule becomes negatively charged, making nucleophilic attack by species like OH- more difficult. chemrxiv.org The HOMO level for 5-isopropyl tetrazole was determined to be -6.95 eV in the neutral form and -6.26 eV in the deprotonated form. chemrxiv.org A larger HOMO-LUMO gap generally signifies higher stability. irjweb.com

Table 1: Calculated HOMO and LUMO Energies for 5-Isopropyl Tetrazole

Species HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Neutral 5-isopropyl tetrazole -6.95 chemrxiv.org -1.19 chemrxiv.org 5.76

This table was generated based on the provided data.

DFT calculations are also employed to determine key parameters related to the interaction of tetrazole derivatives with surfaces, which is particularly relevant in fields like corrosion inhibition. acs.orgnih.gov The adsorption energy (ΔE) quantifies the strength of the interaction between the molecule and a surface. acs.orgnih.govrsc.org It is calculated as the difference between the total energy of the adsorbed system and the sum of the energies of the isolated molecule and the surface. nih.govmatlantis.com

Global reactivity descriptors such as electronegativity (χ) and chemical hardness (η) can be derived from HOMO and LUMO energies. researchgate.netresearchgate.netmdpi.com Electronegativity describes the ability of a molecule to attract electrons, while hardness is a measure of resistance to charge transfer. irjweb.comunila.ac.id These parameters are calculated using the following equations based on Koopman's theorem: mdpi.comunila.ac.id

Electronegativity (χ): χ = (IP + EA) / 2 ≈ -(EHOMO + ELUMO) / 2

Hardness (η): η = IP - EA ≈ ELUMO - EHOMO

Studies on various tetrazole derivatives have shown that these quantum chemical parameters correlate with their performance as corrosion inhibitors. acs.orgscirp.org For instance, tetrazole molecules with electron-donating groups often exhibit stronger adsorption on metal surfaces. acs.orgnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dersc.org The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. rsc.orgresearchgate.net

In tetrazole systems, the most negative atomic charges are often observed on the nitrogen atoms of the tetrazole ring, indicating them as likely sites for protonation. rsc.org MEP analysis of various tetrazole derivatives has been used to understand intermolecular interactions and crystal packing. researchgate.net For example, in some 5-(2,6-oxy-phenyl)-based tetrazoles, the MEP calculations show that the most negative atomic charge is on the N4 atom of the tetrazole ring. rsc.orggoogle.com This information is consistent with Hirshfeld atomic charge analysis. rsc.org

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate information about the structure and energy of molecules. vanderbilt.edu These methods have been used to study the tautomeric equilibria in tetrazoles, revealing that in the gas phase, the 2H-tautomer is generally more stable than the 1H-tautomer. nih.goviosrjournals.org

For instance, ab initio calculations on Fe(II)(tz)6 (where tz = 1-H-tetrazole) have been performed to understand the energy variations of electronic states relevant to light-induced excited-state spin trapping (LIESST), correctly reproducing equilibrium distances and absorption energies. acs.org Such studies are crucial for understanding the photophysical properties of tetrazole-based materials.

Electron correlation, which refers to the interaction between electrons in a multi-electron system, is a critical factor in accurately describing the electronic structure and properties of molecules. tuwien.at For tetrazole systems, including these effects in computational models is important for obtaining reliable results. Methods like Møller-Plesset perturbation theory (MP2) and advanced DFT functionals that account for electron correlation have been applied to study the energetics of ring-opening and recyclization reactions in mesoionic tetrazoles. d-nb.info These calculations have shown that the energy profiles for such reactions are significantly influenced by the nature of the substituents on the tetrazole ring. d-nb.info

Adsorption Energy (ΔE), Electronegativity (χ), and Hardness (η) Calculations

Ab Initio Calculations for Structural Elucidation and Energy States

Thermochemical Investigations

Thermochemical properties, particularly the heat of formation (HOF), are critical parameters for evaluating the energy content and stability of compounds.

The heat of formation is a fundamental thermodynamic property. For tetrazole derivatives, which are often energetic materials, theoretical calculations are a vital and safe method for determining HOF values. Density Functional Theory (DFT), particularly the B3LYP method, has been effectively used to calculate the HOF for a wide range of tetrazole derivatives. acs.orgresearchgate.net One study calculated the HOF for 49 different tetrazole derivatives, achieving an average absolute deviation of less than 2 kcal/mol when compared to available experimental data for five of the compounds. acs.orgcapes.gov.br This level of accuracy is comparable to the G-2 theory, a high-level computational method. acs.org

Calculations have consistently shown that C-substituted tetrazoles are more stable than their corresponding N-substituted isomers. acs.org Furthermore, for neutral tautomers, the 2H-isomers are generally found to be more stable than the corresponding 1H-isomers. acs.orgnih.gov This trend is reversed in their anionic forms, where 1-substituted tetrazolate anions exhibit greater stability than the 2-substituted versions. acs.org

Table 1: Calculated Heats of Formation (HOF) for Representative Tetrazole Derivatives

CompoundIsomer/TautomerCalculated HOF (kcal/mol)Methodology
1-Methyltetrazole1H67.01DFT B3LYP
2-Methyltetrazole2H57.88DFT B3LYP
5-Methyltetrazole1H45.09DFT B3LYP
5-Methyltetrazole2H42.74DFT B3LYP
1H-Tetrazole1H55.9ab initio

This table presents theoretically calculated heats of formation for several simple tetrazole derivatives, illustrating the relative stabilities of different isomers. Data sourced from multiple computational studies. acs.orgacs.org

To achieve high accuracy in HOF calculations for molecules like tetrazoles, the design of the theoretical reactions is critical. Isodemic and isogyric reactions are employed to systematically cancel out computational errors. acs.org

Isogyric Reactions: These are processes in which the number of electron pairs is conserved between reactants and products. acs.org

Isodemic Reactions: In these reactions, the number of formal bonds of each type (e.g., C-N, N=N) is conserved. acs.org

By using these reaction schemes, errors inherent in the calculation of individual molecular energies are largely canceled, leading to a much smaller deviation in the final calculated HOF. acs.org For molecules with delocalized bonds, such as the tetrazole ring, it is particularly effective to choose reference compounds that also contain these delocalized structures. This approach avoids the computational difficulty and potential error associated with theoretically breaking the stable aromatic ring system. acs.orgcapes.gov.br For instance, 1H- and 2H-tetrazoles are often used as reference compounds in the calculation of their substituted derivatives. acs.org

Theoretical Determination of Heats of Formation (HOF)

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools used to study the dynamic behavior of molecules, including their interactions and conformational stability over time. upi.edunih.gov

Monte Carlo (MC) simulations are particularly useful for investigating adsorption phenomena, for example, the interaction of tetrazole derivatives with surfaces. nih.govresearchgate.net These simulations can determine the lowest energy configuration and energy distribution of a molecule adsorbed onto a substrate. nih.gov In studies of corrosion inhibition, MC simulations have been used to model the adsorption of substituted tetrazoles on metal surfaces like copper. nih.govresearchgate.net The simulations help identify the most stable adsorption modes (e.g., parallel or perpendicular to the surface) and calculate adsorption energies, providing insight into the protective film formation mechanism. nih.gov The COMPASS force field is often utilized in these simulations to accurately model the molecular interactions. nih.gov

The tetrazole ring is a potent hydrogen bond acceptor due to the presence of four nitrogen atoms with lone pair electrons. researchgate.net Computational simulations can model these interactions in detail. MD simulations are used to confirm the thermal stability of intermolecular interactions, such as hydrogen bonds, within a simulated physiological or chemical environment. nih.govmdpi.com Studies have shown that the tetrazole ring can form multiple hydrogen bonds with surrounding molecules. researchgate.net For instance, analysis of crystal structures reveals that the nitrogen atoms at the 3- and 4-positions are major sites for hydrogen bonding. nih.gov

Beyond classical hydrogen bonds, other intermolecular forces play a role in the crystal packing and interactions of this compound derivatives. In the crystal structure of bis[4-(2-isopropyl-2H-tetrazol-5-yl)phenyl]dimethylsilane, a C-H···π interaction between adjacent molecules was identified as a stabilizing force. nih.gov Additionally, π-π stacking interactions between tetrazole rings are common, with typical distances between ring centroids being less than 4.0 Å. acs.org

Monte Carlo Simulations in Adsorption Phenomena

Tautomerism and Isomeric Forms

Unsubstituted and 5-substituted tetrazoles exhibit annular prototropic tautomerism, existing as two primary isomeric forms.

1H-Tautomer: The hydrogen atom is attached to the nitrogen at the 1-position of the tetrazole ring.

2H-Tautomer: The hydrogen atom is attached to the nitrogen at the 2-position of the tetrazole ring.

Theoretical calculations and experimental observations show that the relative stability of these tautomers depends on the physical state. nih.govacs.orgmdpi.com In the gas phase, the 2H-tautomer is generally the more stable form. nih.govacs.org Conversely, in the condensed phase (crystalline state) and in polar solvents, the 1H-tautomer is typically predominant. nih.govmdpi.com DFT studies on various tetrazole derivatives have confirmed that for most neutral molecules, the 2H-isomers are energetically favored over the 1H-isomers. nih.gov

Table 2: Relative Stability of 5-Substituted Tetrazole Tautomers

PhasePredominant TautomerGeneral Observation
Gas Phase2H-TautomerMore stable due to intrinsic electronic properties. acs.org
Solution / Condensed Phase1H-TautomerPredominates in polar solvents and crystalline states. nih.govmdpi.com

Summary of the observed tautomeric preference for 5-substituted tetrazoles in different physical phases.

Theoretical Stability Analysis of 1H- and 2H-Tautomers

The tautomerism of 5-substituted tetrazoles, including those with alkyl groups, has been a subject of considerable theoretical investigation. The two primary tautomers are the 1H- and 2H-forms, which differ in the position of the proton on the tetrazole ring.

Computational studies have shown that in the gas phase, the 2H-tautomer of tetrazole and its C-substituted derivatives is generally the more stable form. colab.wssci-hub.ru High-level ab initio molecular orbital calculations have consistently supported the energetic preference for the 2H-tetrazole tautomer in the gas phase. colab.ws However, this equilibrium is sensitive and can be influenced by the surrounding medium, with the 1H-tautomer often being favored in polar solvents. colab.ws

A systematic theoretical study on a series of 5-R-tetrazoles, where R included various substituents such as H, CH₃, and C(CH₃)₃, was conducted using the DFT/B3LYP method at the 6-31G* level. researchgate.net The calculations revealed that a considerable aromaticity is exhibited by the 2H-form of neutral tetrazoles. researchgate.net One of the key findings from this study was that the relative thermodynamic stability of the 2H-tautomer compared to the 1H-tautomer in the gas phase is not significantly dependent on the nature of the substituent R. researchgate.net This suggests that the electronic effect of an isopropyl group at the 5-position would not dramatically alter this intrinsic preference.

Further computational work on C-substituted tetrazoles supports the notion that the enthalpy difference between the two tautomers is often predicted to be around 2 kcal/mol in the gas phase. iosrjournals.org The activation barrier for the tautomeric transformation also does not appear to be heavily influenced by the electronic nature of the substituents. iosrjournals.org

In contrast, a DFT analysis of 5-aryloxy-(1H)-tetrazoles, which included the bulky 5-(2,6-diisopropylphenoxy)-(1H)-tetrazole, found the N1-H (1H) tautomer to be more stable than the N2-H (2H) form in both the gas and solid phases. researchgate.net While not a simple alkyl substituent, the presence of the diisopropyl-substituted phenoxy group in this study presents an interesting counterpoint, suggesting that steric and electronic effects from larger, more complex substituents could potentially alter the tautomeric preference.

The following table summarizes the general findings on the relative stability of tetrazole tautomers from computational studies.

TautomerRelative Stability (Gas Phase)Key Influencing Factors
1H-Tetrazole Generally less stableStabilized in polar solvents, potential for intermolecular hydrogen bonding in condensed phases. colab.wssci-hub.ru
2H-Tetrazole Generally more stableHigher aromaticity, energetically preferred in the absence of solvent effects. colab.wsresearchgate.net

Influence of Substituents on Tautomeric Equilibrium

The nature of the substituent at the C5 position of the tetrazole ring can influence the tautomeric equilibrium, although the effect of simple alkyl groups like isopropyl is considered to be modest. researchgate.netiosrjournals.org Substituents are broadly classified as either electron-donating or electron-withdrawing, and their electronic character can modulate the properties of the tetrazole ring.

The isopropyl group is considered an electron-donating group (EDG) through an inductive effect. Theoretical studies on various 5-substituted tetrazoles have shown that the relative stability of the 2H- and 1H-tautomers does not practically depend on whether the substituent is electron-donating or electron-withdrawing. researchgate.net For instance, DFT calculations on a range of 5-R tetrazoles (where R included EDGs like CH₃ and C(CH₃)₃, and electron-withdrawing groups like Cl, CF₃, and NO₂) showed a consistent, albeit small, energy difference between the tautomers across the series in the gas phase. researchgate.net

While the direct energetic impact on the tautomeric equilibrium may be small, substituents do alter the electronic properties of the individual tautomers. For example, the dipole moments of both 1H- and 2H-tautomers have been shown to correlate well with the Hammett constants (σp) of the substituents. researchgate.net This indicates that while the relative stability might not change significantly, the interaction of each tautomer with its environment (e.g., solvents or biological receptors) will be affected by the substituent.

In the context of pyrazoles, a related five-membered nitrogen heterocycle, solution-state NMR studies have indicated that alkyl groups such as isopropyl and methyl often lead to a tautomeric equilibrium in solution and show a preference for the C5 position. mdpi.com While not directly transferable to tetrazoles, this observation in a similar system highlights the role of alkyl groups in tautomeric phenomena.

Research on azido-triazoles has also provided insights into how substituents affect tautomerization. rsc.org In that system, the electron-donating amino group (–NH₂) was found to facilitate the 1H/2H tautomerization process, while the electron-withdrawing nitro group (–NO₂) had the opposite effect. rsc.org This suggests that the electronic nature of the substituent can influence the kinetics of the tautomeric interconversion, even if the thermodynamic equilibrium is not dramatically shifted.

The table below provides a qualitative summary of the influence of different substituent types on the properties of the tetrazole tautomers.

Substituent Type at C5Predicted Effect on Tautomeric Equilibrium (Gas Phase)Impact on Molecular Properties
Electron-Donating (e.g., Isopropyl) Minimal effect on the relative stability of 1H vs. 2H tautomers. researchgate.netModulates dipole moment and basicity of the individual tautomers. researchgate.net May facilitate the kinetics of interconversion. rsc.org
Electron-Withdrawing Minimal effect on the relative stability of 1H vs. 2H tautomers. researchgate.netModulates dipole moment and acidity of the individual tautomers. researchgate.net May hinder the kinetics of interconversion. rsc.org

Iv. Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of isopropyl tetrazole, offering detailed insights into the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopies are instrumental in characterizing this compound derivatives. nih.govnih.govcore.ac.uk These techniques provide precise information about the number and types of atoms, their electronic environments, and through-bond and through-space interactions.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-isopropyl-1H-tetrazole, the proton on the tetrazole ring (C-H) typically appears as a singlet at approximately 8.61 ppm. The methine proton (CH) of the isopropyl group shows a multiplet around 4.83 ppm, while the methyl protons (CH₃) present as a doublet at about 1.59 ppm due to coupling with the methine proton. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For 1-isopropyl-1H-tetrazole, the carbon atom of the tetrazole ring (C-H) resonates at approximately 140.67 ppm. The methine carbon of the isopropyl group is observed around 52.05 ppm, and the equivalent methyl carbons appear at about 22.62 ppm. researchgate.net

¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly valuable for characterizing the nitrogen-rich tetrazole ring. nih.govunf.eduacs.org The chemical shifts of the four nitrogen atoms in the tetrazole ring are sensitive to the position of the substituent and the electronic effects of that substituent. nih.gov For 1-substituted tetrazoles, the nitrogen chemical shifts provide a clear distinction between the different nitrogen environments within the ring. While specific data for this compound is not abundant, studies on analogous 1-alkyl-1H-tetrazoles show significant changes in ¹⁵N chemical shifts upon N-alkylation. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Isopropyl-1H-tetrazole in CDCl₃

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Tetrazole C-H 8.61 (s) 140.67
Isopropyl CH 4.83 (m) 52.05
Isopropyl CH₃ 1.59 (d) 22.62

Data sourced from ResearchGate. researchgate.net s = singlet, d = doublet, m = multiplet

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the connectivity between different parts of the molecule. acgpubs.org In the context of this compound, an ¹H-¹⁵N HMBC experiment can definitively confirm the attachment of the isopropyl group to a specific nitrogen atom of the tetrazole ring. nih.govrsc.org This is achieved by observing correlations between the protons of the isopropyl group and the nitrogen atoms in the tetrazole ring. For instance, a correlation between the methine proton of the isopropyl group and a nitrogen atom of the ring confirms the N-isopropyl linkage. Such analyses are essential for distinguishing between different isomers, for example, 1-isopropyl-1H-tetrazole and 2-isopropyl-2H-tetrazole.

1H NMR, 13C NMR, and 15N NMR Applications

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. nih.govnih.gov The IR spectrum of a 1-substituted tetrazole typically shows a characteristic C-H stretching vibration of the tetrazole ring around 3132 cm⁻¹. researchgate.netacs.org After the conversion of a nitrile group to a tetrazole ring, the characteristic nitrile band at approximately 2240 cm⁻¹ disappears, and new bands specific to the tetrazole ring appear, such as one around 1555 cm⁻¹. chemrxiv.org Other characteristic vibrations for tetrazole groups are often observed in the regions of 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com The various C-H and C-C vibrations of the isopropyl group will also be present in the spectrum.

Table 2: Key IR Absorption Bands for Tetrazole Derivatives

Functional Group/Vibration Approximate Wavenumber (cm⁻¹) Reference
Tetrazole C-H Stretch ~3132 researchgate.net
Tetrazole Ring Vibrations ~1555 chemrxiv.org
Tetrazole Ring Vibrations 1340 - 1639.9 pnrjournal.com
Tetrazole Ring Vibrations 900 - 1200 pnrjournal.com

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For tetrazole derivatives, Raman spectra can help in assigning the vibrational modes of the tetrazole and benzene (B151609) rings, which can be involved in initial decomposition processes. acrhem.org

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. nih.gov For tetrazole derivatives like 5-amino tetrazole, SERS studies on silver nanoparticles have shown that the molecule adsorbs onto the silver surface through the lone pair of electrons of a nitrogen atom. nih.gov This technique can provide insights into the orientation and interaction of this compound with metallic surfaces.

Infrared (IR) Spectroscopy for Functional Group Identification

Mass Spectrometry

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com For tetrazole derivatives, electrospray ionization (ESI) mass spectrometry is commonly employed. mdpi.comlifesciencesite.com

The fragmentation of tetrazoles is highly dependent on the ionization mode (positive or negative). In positive ion mode, a characteristic fragmentation pathway for 5-substituted 1H-tetrazoles is the elimination of a molecule of hydrazoic acid (HN₃). mdpi.comlifesciencesite.com Another common fragmentation is the loss of a nitrogen molecule (N₂), which is characteristic of all tetrazole derivatives, particularly at higher ionization energies. mdpi.comlifesciencesite.com High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula of the compound with high accuracy. mdpi.commdpi.com

Electronic Absorption Spectroscopy

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within this compound and its complexes. Unsubstituted tetrazoles typically exhibit absorption maxima in the vacuum UV region (< 200 nm). pnrjournal.com However, the introduction of substituents or the formation of metal complexes can shift these absorptions to more accessible wavelengths, providing insights into the electronic structure. pnrjournal.comresearchgate.net

The solvent environment can also influence the absorption spectrum. For example, the UV-visible spectra of 5-aryloxy-(1H)-tetrazoles measured in ethanol (B145695) show distinct absorption maxima (λmax). growingscience.com The formation of coordination complexes with metal ions often leads to significant changes in the UV-Vis spectrum. New absorption bands may appear, or existing bands may shift, indicating the interaction between the tetrazole ligand and the metal center.

A notable example involves the iron(II) spin-crossover complex with a 1-isopropyl-tetrazole ligand, Fe(iPrTZ)₆₂. nih.gov Variable-temperature UV-Vis-NIR spectroscopy of this complex reveals a band corresponding to the high-spin (HS) ⁵T₂ → ⁵E transition at approximately 11,628 cm⁻¹, demonstrating how the technique can be used to study the electronic properties of metal complexes. nih.gov

The table below summarizes UV-Vis absorption data for various tetrazole derivatives.

CompoundSolventλmax (nm)Reference
5-(2,6-dimethylphenoxy)-(1H)-tetrazoleEthanol335 growingscience.com
5-(2,6-diisopropylphenoxy)-(1H)-tetrazoleEthanol297, 354 growingscience.com
5-(Benzylthio)-1H-tetrazoleDMSO271 pnrjournal.com
Iron(II) complex with 1-isopropyl-tetrazoleSolid State~860 (11,628 cm⁻¹) nih.gov

X-ray Crystallography

The analysis of a suitable single crystal provides a detailed crystallographic dataset, including the crystal system, space group, and unit cell dimensions. For instance, the analysis of an energetic cocrystal of 1H-tetrazole revealed a lamellar structure with specific unit cell parameters. nii.ac.jp Similarly, the structures of numerous metal complexes containing tetrazole ligands have been elucidated, providing fundamental data on the geometry around the metal center. mdpi.comnih.gov

The following table presents crystallographic data for representative tetrazole-containing compounds, highlighting the type of information obtained from SC-XRD.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
5-Nitro-2-nitratomethyl-1,2,3,4-tetrazoleC₂H₂N₆O₅OrthorhombicPna2(1)21.215.2816.246 nih.gov
1H-tetrazole/NaClO₄ CocrystalCH₂N₄·NaClO₄MonoclinicP2₁/c7.91036.784811.2312 nii.ac.jp
{Fe[(2-1H-tetrazol-5-yl)pyridine]₂(H₂O)₂}C₁₂H₁₂FeN₈O₂MonoclinicP2₁/c9.006110.97548.2163 mdpi.com
5-Vinyl-1H-tetrazoleC₃H₄N₄MonoclinicP2₁/c5.76019.94057.4952 mdpi.com

Beyond determining the basic molecular structure, SC-XRD data allows for a detailed analysis of how this compound ligands coordinate to metal ions and how the molecules interact with each other in the crystal lattice. These non-covalent supramolecular interactions, such as hydrogen bonding and π-π stacking, are crucial in dictating the final crystal packing. numberanalytics.comcore.ac.uk

Tetrazole ligands are versatile and can coordinate to metal centers in several ways, including through the N1, N2, or N4 atoms of the tetrazole ring. arkat-usa.org This can lead to the formation of mononuclear complexes or extended one-, two-, or three-dimensional coordination polymers. arkat-usa.orgscielo.br For example, a lanthanide complex with an isopropyl-tetrazole derivative, Ln(CzTiPr)₂, features a distorted tridentate coordination mode where the tetrazole units are canted. rsc.org In other structures, hydrogen bonds between the N-H of one tetrazole ring and an N4 atom of an adjacent molecule can link the units into chains or layers. growingscience.commdpi.com

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Thermal Analysis Techniques

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase transitions of this compound compounds.

TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of stable intermediates. For example, TGA of tetrazole-containing polymers shows the onset of weight loss, indicating the limit of their thermal stability. rsc.org

DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying melting points, crystallization events, and decomposition exotherms. The DSC curve for 5-vinyl-1H-tetrazole shows a sharp endotherm for its melting point at 131.2 °C, immediately followed by an exotherm corresponding to polymerization. mdpi.com In energetic materials containing tetrazole moieties, DSC is crucial for determining the exothermic decomposition temperature, a key indicator of thermal stability. acs.orgcolab.ws For instance, a Co(II) coordination polymer with a tetrazole derivative shows a strong exothermic peak at 304 °C, indicating its decomposition. acs.org

Compound/MaterialTechniqueKey FindingTemperature (°C)Reference
5-Vinyl-1H-tetrazoleDSCMelting Point131.2 mdpi.com
[Co(mmtz)₂]ₙDSCExothermic Decomposition304 acs.org
Amine Salt of 1H-tetrazoleDSCExothermic Peak270 google.com
Tetrazole-containing polymerTGAOnset of Decomposition~300-400 rsc.org

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

The thermal behavior of chemical compounds is a critical aspect of their characterization, providing insights into phase transitions, thermal stability, and decomposition pathways. Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic processes. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, indicating thermal stability and the presence of volatile components.

Detailed research findings on the thermal analysis of neat this compound isomers, such as 1-isopropyl-1H-tetrazole or 5-isopropyl-1H-tetrazole, are not extensively available in the public domain literature. The thermal properties of the tetrazole ring are often studied in the context of more complex energetic materials or coordination compounds. diva-portal.orgdtic.milacs.orgucr.edu

However, thermal analysis has been performed on coordination complexes containing this compound as a ligand. One such study investigated an iron(II) complex, hexakis(1-isopropyl-1H-tetrazole)iron(II) tetrafluoroborate, denoted as Fe(i3tz)₆₂. google.commdpi.com

Detailed Research Findings:

In the study of the Fe(i3tz)₆₂ complex, Differential Scanning Calorimetry (DSC) was utilized to investigate its thermal transitions. The analysis revealed a distinct endothermic peak at approximately 260 K (-13.15 °C). This thermal event was not associated with the decomposition of the complex but was instead attributed to a structural phase transition occurring within the crystalline material. diva-portal.orgmdpi.com This indicates that while the complex undergoes a physical change at this temperature, the 1-isopropyl-1H-tetrazole ligand itself remains stable within the coordination sphere under these conditions.

Unfortunately, specific Thermogravimetric Analysis (TGA) data, which would provide information on the decomposition temperature and mass loss of this compound or its complexes, were not detailed in the reviewed scientific literature. TGA is crucial for determining the upper-temperature limit of a compound's stability before it begins to degrade. ucr.edu For many tetrazole-based compounds, decomposition is an energetic process that results in the evolution of nitrogen gas. diva-portal.orgucr.edu

The following table summarizes the available DSC data for the iron(II) complex of 1-isopropyl-1H-tetrazole.

DSC Data for Fe(i3tz)₆₂

Thermal EventPeak Temperature (K)Peak Temperature (°C)DescriptionReference
Endothermic Peak~260~ -13.15Structural Phase Transition diva-portal.orgmdpi.com

This table is interactive. Click on the headers to sort the data.

V. Applications of Isopropyl Tetrazole and Its Derivatives in Specialized Fields

Medicinal Chemistry and Drug Design

The tetrazole motif is a cornerstone in medicinal chemistry, valued for its ability to serve as a bioisosteric replacement for other functional groups and for its metabolic stability. acs.orgcore.ac.uknih.gov The introduction of an isopropyl group to a tetrazole-containing scaffold can further modulate the molecule's properties, influencing its potency, selectivity, and pharmacokinetic profile. Tetrazole derivatives are integral to the design of new drugs, with over 20 FDA-approved medications containing this heterocyclic ring. acs.orgcore.ac.uk

One of the most widespread applications of the tetrazole ring in drug design is as a non-classical bioisostere for the carboxylic acid group. drughunter.comhilarispublisher.comcambridgemedchemconsulting.com 5-substituted-1H-tetrazoles have pKa values (around 4.5-4.9) similar to carboxylic acids (pKa ~4.2-4.5), allowing them to mimic the acidic proton and engage in similar interactions with biological targets. drughunter.comcambridgemedchemconsulting.com This substitution can enhance a molecule's lipophilicity and bioavailability. nih.govhilarispublisher.com For instance, replacing a carboxylic acid with a tetrazole ring in the development of the angiotensin II receptor antagonist, losartan, led to a tenfold increase in potency. drughunter.com The tetrazole ring is also a recognized bioisostere for the cis-amide bond, a feature that is particularly useful in the design of peptidomimetics. acs.org

A primary driver for using tetrazole bioisosteres is to improve the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate. core.ac.uknih.gov Tetrazole rings are generally more resistant to metabolic degradation pathways, such as β-oxidation or amino acid conjugation, which can affect carboxylic acids. acs.org This enhanced metabolic stability often results in a longer half-life for the drug. acs.orgnih.gov While the increased lipophilicity of tetrazoles compared to their carboxylate counterparts can improve membrane penetration, this is not always the case due to the potential for strong hydrogen bonding that increases the energy required for desolvation. drughunter.com The strategic placement of groups like trifluoromethyl in conjunction with the tetrazole ring can further enhance metabolic stability and lipophilicity. vulcanchem.com Medicinal chemists frequently employ bioisosteres to modify functional groups in drugs to enhance ADMET properties; for example, replacing a hydrogen atom with fluorine at a site of metabolic oxidation can block this process and increase the drug's half-life. nih.gov

Table 1: Impact of Tetrazole Bioisosterism on Physicochemical and ADMET Properties

Property Carboxylic Acid Moiety Tetrazole Moiety Impact of Replacement
Acidity (pKa) ~4.2 - 4.5 ~4.5 - 4.9 Comparable acidity, maintaining key ionic interactions. drughunter.com
Lipophilicity Lower Higher (approx. 10x more lipophilic than corresponding carboxylate at pH 7.4). acs.org Increased, potentially improving membrane penetration. acs.orgnih.gov
Metabolic Stability Susceptible to β-oxidation and conjugation. acs.org Resistant to common metabolic pathways. acs.orgnih.gov Enhanced stability and prolonged half-life. acs.orgnih.gov
Oral Bioavailability Can be low due to metabolism and permeability issues. drughunter.com Often improved due to enhanced stability and lipophilicity. drughunter.comhilarispublisher.com Can lead to significantly improved oral drug absorption. drughunter.com

| Toxicity | Acyl glucuronide metabolites can be reactive and potentially toxic. cambridgemedchemconsulting.com | Avoids formation of reactive acyl glucuronides. | Reduced risk of metabolism-related toxicity. cambridgemedchemconsulting.com |

Table 2: Structure-Activity Relationship (SAR) Insights for Tetrazole Derivatives

Compound Series Key Structural Feature Observed Activity SAR Insight
Triazolyl Tetrazoles Isopropyl-substituted triazole (Compound 7a) Moderate activity against HCA-7 cancer cell line (IC50 = 28.9 ± 1.4 µM). austinpublishinggroup.com The nature of the substituent on the triazole portion of the hybrid molecule modulates anticancer activity. austinpublishinggroup.com
Ciprofloxacin-tetrazoles Substituents on the tetrazole moiety (Compounds 31d-g) More potent antiproliferative activity than analogues without tetrazole substitution. vu.edu.au Direct substitution on the tetrazole ring is a key determinant of potency in these hybrid molecules. vu.edu.au

| 1,5-Diaryl Tetrazoles | Varied substitutions on the aryl rings | Showed anti-inflammatory activity with IC50 values for COX-2 inhibition ranging from 2.0 to 200 μM. mdpi.com | The electronic and steric properties of the aryl substituents dictate the inhibitory potency against COX enzymes. mdpi.com |

The versatility of the tetrazole scaffold has been exploited in the design of highly specific therapeutic agents that target key players in various disease pathways. Their ability to form stable complexes and participate in multiple types of molecular interactions makes them valuable for creating potent and selective inhibitors. researchgate.net

The interaction between the programmed death-1 (PD-1) receptor and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. nih.govfrontiersin.org Blocking this interaction with antagonists can restore T-cell activity against tumors. scielo.org.mx While monoclonal antibodies are the current standard of care, small-molecule inhibitors offer potential advantages like oral bioavailability and better tumor penetration. nih.govfrontiersin.org Researchers have successfully designed 1,5-disubstituted tetrazoles as small-molecule PD-1/PD-L1 antagonists. nih.govrsc.org Through structure-based design and the use of multicomponent reactions, libraries of these compounds have been synthesized, leading to the identification of potent candidates with sub-micromolar affinities for PD-L1. nih.govrsc.org

Table 3: Tetrazole-Based PD-1/PD-L1 Antagonists

Scaffold Synthetic Approach Core Moiety Outcome
1,5-Disubstituted Tetrazoles Ugi four-component reaction (UT-4CR). nih.gov Biphenyl (B1667301). nih.gov Identification of low-molecular-weight inhibitors of PD-L1. nih.gov

| 1,5-Disubstituted Tetrazoles | Structure-based synthesis using biphenyl vinyl isocyanide. rsc.org | Biphenyl. rsc.org | Discovery of potent candidates with sub-micromolar PD-L1 affinities, confirmed by biophysical testing and a cocrystal structure. rsc.org |

Tetrazole derivatives have demonstrated a broad spectrum of activity against various cancers and viruses. researchgate.netasianpubs.org The tetrazole ring is a stable, practically non-metabolized pharmacophore that has been incorporated into numerous compounds to develop novel anticancer and antiviral agents. nih.govasianpubs.org Hybrid molecules containing a tetrazole ring are a particular focus of research, as they have the potential to overcome drug resistance and improve efficacy. hilarispublisher.com For instance, various 1,2,3-triazolyl tetrazoles have been synthesized and evaluated for their anticancer properties, with some hybrids showing remarkable activity against cell lines like MCF-7. austinpublishinggroup.com Similarly, tetrazole-based molecules are being investigated as potential agents against viruses such as HIV and influenza. asianpubs.org

Table 4: Examples of Isopropyl Tetrazole Derivatives in Antiviral and Anticancer Research

Compound Type Target Disease Specific Example/Finding Research Highlight
Anticancer Colon Cancer Compound 7a (containing an isopropyl-substituted triazole and a tetrazole) showed moderate activity against the HCA-7 cell line. austinpublishinggroup.com Demonstrates that isopropyl-containing tetrazole hybrids are a viable scaffold for anticancer drug discovery. austinpublishinggroup.com
Anticancer Breast Cancer Hybrids 8c, 8g, and 8i (1,2,3‒triazolyl tetrazoles) showed significant anticancer activity against the MCF-7 cell line. austinpublishinggroup.com Hybridization of tetrazole with other heterocycles is a promising strategy for potent anticancer agents. austinpublishinggroup.com
Antiviral General Tetrazole scaffolds are used to develop agents against various viruses, including influenza and HIV. asianpubs.org The tetrazole moiety, acting as a bioisostere, is a key component in the design of novel antiviral drugs. asianpubs.org

| Anticancer | General | Tetrazole derivatives are recognized as promising antineoplastic agents, including coordination compounds and semisynthetic derivatives of natural products. nih.goveurekaselect.com | The structural diversity of tetrazole chemistry allows for the creation of a wide range of potential anticancer drugs. eurekaselect.com |

PD-1/PD-L1 Antagonists for Immunotherapy

Enzyme Inhibition Studies (e.g., Alpha-Amylase Inhibition)

Alpha-amylase is a key enzyme responsible for the breakdown of complex carbohydrates like starch and glycogen (B147801) into simpler sugars. mdpi.com Its inhibition is a therapeutic strategy for managing conditions such as diabetes. mdpi.comnih.gov Research has shown that certain tetrazole-containing compounds can effectively inhibit α-amylase.

In one study, a series of tetrapodal compounds bearing pyrazole–tetrazole units were synthesized and evaluated for their α-amylase inhibitory activity. mdpi.com The results, summarized in the table below, indicated that these compounds are potent inhibitors of α-amylase, with IC50 values ranging from 1.34 × 10⁻¹ to 1.2 × 10⁻² mg/mL, which is significantly better than the standard drug acarbose (B1664774) (2.6 × 10⁻¹ mg/mL). mdpi.com The study highlighted the influence of the substituent on the lateral arm of the ligand on the inhibitory potency. For instance, the presence of a phenyl group, which reduces flexibility, was found to enhance the α-amylase inhibition compared to a more flexible hydroxyl-containing arm. mdpi.com

Table 1: Alpha-Amylase Inhibition by Pyrazole-Tetrazole Compounds

Compound IC50 (mg/mL)
Ligand 1 (L1) 1.34 x 10⁻¹
Ligand 2 (L2) Data not specified, but twice as potent as L1
Ligand 3 (L3) 1.2 x 10⁻²

This table is based on data from a study on pyrazole-tetrazole compounds and their α-amylase inhibition activity. mdpi.com

Docking studies further supported the experimental findings, suggesting a good correlation between the binding energies of the compounds to the active site of porcine α-amylase and their observed inhibitory activities. mdpi.com

Catalysis

The tetrazole moiety has proven to be a versatile component in the design of catalysts for a range of chemical transformations. Its applications span both organocatalysis and heterogeneous catalysis.

Organocatalysis with Tetrazole Moieties

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. scispace.com Tetrazole-containing molecules have been successfully employed as organocatalysts. For example, 5-(pyrrolidin-2-yl)tetrazole, known as the Ley catalyst, has been shown to be effective in promoting self- and cross-aldol reactions of pyruvates. mdpi.com This catalytic activity is crucial for the enantioselective synthesis of biologically relevant isotetronic acids that feature a quaternary carbon. mdpi.com

Researchers have also developed new routes to synthesize tetrazole-derived cyclic amines, which are important organocatalysts. acs.org A method based on the TMSN3-modified Ugi reaction with cyclic imines allows for the direct preparation of 5-, 6-, and 7-membered cyclic amines connected to a tetrazole ring. acs.org The chirality of these amines can be resolved, opening pathways to chiral organocatalysts for reactions like amination. acs.org

Heterogeneous Catalysis and Immobilized Catalysts

To overcome challenges associated with the separation and recycling of homogeneous catalysts, researchers have focused on developing heterogeneous catalysts where the catalytic species is immobilized on a solid support. nih.gov Tetrazole-based catalysts have been successfully integrated into such systems.

One approach involves immobilizing copper catalysts on magnetic nanoparticles for the synthesis of tetrazoles. nanomaterchem.comnanomaterchem.com These nanocatalysts offer a high surface-to-volume ratio and can be easily separated from the reaction mixture using a magnet, allowing for their reuse. nanomaterchem.comnanomaterchem.com For instance, a novel heterogeneous catalyst was developed by modifying polystyrene with a tetrazole-copper magnetic complex, [Ps@Tet-Cu(II)@Fe3O4]. nih.gov This catalyst demonstrated high efficiency in synthesizing N-sulfonyl-N-aryl tetrazoles and could be recycled multiple times without a significant loss of activity. nih.gov Another example is an aluminum-based ionic liquid immobilized on a biochar surface, which served as a nanocatalyst for the synthesis of 5-substituted 1H-tetrazoles. bohrium.com

Coordination Chemistry and Supramolecular Assemblies

The nitrogen-rich nature of the tetrazole ring makes it an excellent ligand for coordinating with metal ions. This property has been extensively utilized in the design of transition metal complexes and the construction of higher-order structures like coordination polymers and metal-organic frameworks.

Ligand Design for Transition Metal Complexes

Tetrazole derivatives are versatile ligands for a variety of transition metals, including iron, cobalt, nickel, copper, and zinc. asianpubs.orgrsc.org The coordination of these ligands can be tailored by modifying the substituents on the tetrazole ring. For example, N-cycloalkyl-substituted tetrazoles have been used to create a series of energetic coordination compounds with 3d transition metals. rsc.org Similarly, 1-amino- and 2-amino-5H-tetrazoles have been employed as ligands to generate highly energetic transition metal complexes. rsc.org

The resulting complexes often exhibit interesting properties. For instance, an iron(II) spin-crossover (SCO) complex was synthesized using a 1-cyclopropyl-5H-tetrazole ligand, demonstrating the tunability of the magnetic properties of these materials. rsc.org

Table 2: Examples of Transition Metal Complexes with Tetrazole-Based Ligands

Ligand Metal Ion Resulting Complex Property
1-cyclopropyl-5H-tetrazole Iron(II) Spin-crossover (SCO) behavior rsc.org
Pyridine tetrazole (Hpytz) Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, Ru³⁺ Potential for photonic applications asianpubs.org

This table provides a summary of various transition metal complexes formed with different tetrazole-based ligands and their notable properties.

The ability of tetrazoles to act as bridging ligands, connecting multiple metal centers, makes them ideal building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.commdpi.com MOFs are crystalline materials with porous structures, making them suitable for applications in gas storage, separation, and catalysis. acs.orgfherreralab.com

Tetrazole-based linkers offer several advantages in MOF synthesis, including their ability to form diverse structures due to multiple coordination sites and their nitrogen-rich character, which can lead to frameworks with high thermal and chemical stability. acs.org For example, a nickel MOF constructed with a naphthalene-tetrazole linker (NiNDTz) exhibited a high surface area and significant CO2 uptake, attributed to the tetrazole groups. acs.org The pH of the reaction medium has also been shown to be a critical parameter in controlling the self-assembly and final dimensionality of zinc-based MOFs with pyridyl-tetrazole ligands. fherreralab.com

Spin Crossover (SCO) Systems with Tetrazole Ligands

Spin Crossover (SCO) is a phenomenon observed in certain transition metal complexes, particularly those of iron(II), where the central metal ion can switch between a high-spin (HS) and a low-spin (LS) state in response to external stimuli such as temperature, pressure, or light irradiation. beilstein-journals.orgmdpi.com This transition involves a change in the electronic configuration of the metal's d-orbitals, leading to significant alterations in magnetic, optical, and structural properties. beilstein-journals.orgacs.org The condition for thermal SCO to occur is when the energy difference between the HS and LS states is comparable to the thermal energy (kBT). beilstein-journals.org

Tetrazole-based ligands have proven to be a versatile platform for designing SCO materials. researchgate.netrsc.org Specifically, homoleptic hexa-coordinated Fe(II) complexes with N1-substituted tetrazoles frequently exhibit spin switchable behavior because they provide an appropriate ligand field strength around the Fe(II) ion. rsc.org In these systems, the Fe(II) ion, with a d6 electronic configuration, switches between a paramagnetic HS state (S=2) and a diamagnetic LS state (S=0). beilstein-journals.orgrsc.org This transition is often accompanied by a distinct color change; for example, the complex Fe(ptz)62 (where ptz = 1-propyltetrazole) is white in the HS state at 300 K and turns a deep red-purple in the LS state at 80 K. beilstein-journals.org

The nature of the substituent on the tetrazole ring plays a crucial role in determining the SCO characteristics. For instance, the length of the N1-alkyl substituent and the choice of the counter-anion can systematically tune the transition temperature. rsc.orgresearchgate.net Research has explored a series of α,ω-bis(tetrazol-1-yl)alkanes as bridging ligands to create coordination polymers, although the synthesis of some, like 1,3-bis(tetrazol-1-yl)propane (3ditz), has required modified synthetic pathways. scilit.com The resulting complex, Fe(3ditz)32, demonstrates an abrupt and nearly complete spin transition. scilit.com Furthermore, introducing functional groups, such as carboxylic acids, onto the tetrazole ligand can enhance cooperativity through hydrogen-bond networks, leading to more abrupt and complete spin transitions. rsc.org

Heteroleptic complexes, which contain more than one type of ligand, have also been investigated. A notable example is [Fe(i-ptz)4(SCN)2], where i-ptz stands for 1-isopropyltetrazole. acs.org However, this particular complex remains in a stable high-spin state across all temperatures. acs.org The influence of ligand chirality on SCO properties is another area of active research, as it can introduce drastic differences in the spin transition behavior. acs.org

Compound/SystemSpin Transition TypeTransition Temperature (T1/2)Key Feature
Fe(ptz)62 (ptz = 1-propyltetrazole)Thermal~135 K beilstein-journals.orgColor change from white (HS) to red-purple (LS) beilstein-journals.org
Fe(3ditz)32 (3ditz = 1,3-bis(tetrazol-1-yl)propane)Abrupt, almost complete159 K scilit.comSynthesized via a modified pathway for a previously inaccessible ligand scilit.com
Fe(II) complexes with ω-(1H-tetrazol-1-yl) carboxylic acidsEnhanced cooperativityVaries with chain lengthCarboxylic acid groups form hydrogen-bond networks rsc.org
[Fe(i-ptz)4(SCN)2] (i-ptz = 1-isopropyltetrazole)No SCO observed-Remains in high-spin state acs.org

Energetic Coordination Compounds (ECCs)

Energetic Coordination Compounds (ECCs) are a class of materials that combine a metal center with energetic ligands to create substances with tunable explosive properties. d-nb.info The formation of coordination complexes is a valuable strategy because it allows for extensive tuning of properties like sensitivity and performance by systematically varying the metal ion, the ligands, and the counter-anions. rsc.org Tetrazole derivatives, due to their high nitrogen content and endothermic nature, are excellent ligands for creating ECCs. d-nb.inforesearchgate.net These compounds are being explored as potential replacements for traditional, highly toxic primary explosives like lead azide (B81097) and lead styphnate. researchgate.netrsc.org

Tuning Sensitivity and Laser Ignition Properties

A key advantage of ECCs is the ability to fine-tune their sensitivity to external stimuli such as impact, friction, and electrostatic discharge, as well as their laser ignition capabilities. rsc.org By altering the components of the complex, researchers can tailor the material for specific applications, from primary explosives to safer laser-ignitable materials. rsc.org

For example, a study on complexes using 1-methyl-5H-tetrazole (MTZ) as a ligand involved preparing a series of 31 new compounds with seven different metals (including Mn2+, Fe2+, Cu2+) and six different anions (such as perchlorate, nitrate, and picrate). rsc.org This extensive variation resulted in a wide range of sensitivities. rsc.org Similarly, comparing ECCs based on 1-azidoethyl-5H-tetrazole (AET) with those based on 1-ethyl-5H-tetrazole (1-ETZ) demonstrated the influence of the highly endothermic azide group on the energetic properties. researchgate.net

The development of laser-ignitable explosives is a significant area of research, aiming to replace conventional initiation methods with safer, low-energy laser systems. d-nb.inforesearchgate.net Tetrazole-based ECCs have shown great promise in this field. uni-muenchen.deacs.org The mechanism for low-energy laser initiation is believed to be a selective, photoelectronic process where the laser's wavelength corresponds to an electronic excitation in the compound, leading to decomposition. uni-muenchen.de The choice of ligand is critical; comparing complexes based on 1-propyl-5H-tetrazole with the more energetic 1-azidopropyl-5H-tetrazole showed that the additional azide group significantly influences performance, while also highlighting the potential for creating safer, less toxic alternatives. acs.org

LigandMetal/Anion CombinationKey FindingApplication Focus
1-methyl-5H-tetrazole (MTZ)Mn2+, Fe2+, Co2+, Ni2+, Cu2+, Zn2+, Ag+ with ClO4-, NO3-, etc.Wide range of sensitivities achieved by varying metal and anion. rsc.orgPrimary explosives, Laser ignition rsc.org
1-azidopropyl-5H-tetrazole (APT)Mn2+, Fe2+, Cu2+, Zn2+ with NO3-, ClO4-, etc.Compared with 1-propyl-5H-tetrazole to study the effect of the azide group. acs.orgLaser ignitable explosives acs.org
1-amino-5-methyltetrazole (1-AMT)Fe(II), Cu(II) with ClO4-Safer to handle than analogous 1-amino-5H-tetrazole derivatives, with good performance in PETN initiation and laser ignition tests. d-nb.infoLead-free primary explosives d-nb.info

Sensing and Recognition of Metal Ions (e.g., Heavy Metals)

Tetrazole derivatives can be incorporated into sensor systems for the detection of metal ions. An example is the use of E-5-((5-isopropyl-3,8-dimethylazulen-1-yl)diazenyl)-1H-tetrazole (L) to create chemically modified electrodes (CMEs) for the recognition of heavy metal ions. researchgate.net These sensors operate by forming polymeric films of the tetrazole compound on the surface of a glassy carbon electrode. researchgate.net The complexing ability of the tetrazole derivative allows the electrode to preconcentrate metal ions from a solution, enhancing the sensitivity and selectivity of the analysis.

These L-based CMEs have been successfully used to detect heavy metal ions such as cadmium (Cd(II)), lead (Pb(II)), copper (Cu(II)), and mercury (Hg(II)) in synthetic water samples. researchgate.net The detection process involves immersing the modified electrode in the sample, allowing the metal ions to complex with the tetrazole ligand, and then using an electrochemical technique like differential pulse voltammetry to measure the concentration. Studies have shown that these sensors can achieve very low detection limits, for instance, around 10-8 M for Pb(II), making them suitable for monitoring water quality. researchgate.net The performance and morphology of the polymer film can be controlled by adjusting the electropolymerization conditions, such as the applied potential and charge density.

AnalyteSensor MaterialTechniqueDetection Limit
Pb(II)E-5-((5-isopropyl-3,8-dimethylazulen-1-yl)diazenyl)-1H-tetrazole (L) on glassy carbon electrodeDifferential Pulse Voltammetry (DPV)~10-8 M researchgate.net
Cd(II)E-5-((5-isopropyl-3,8-dimethylazulen-1-yl)diazenyl)-1H-tetrazole (L) on glassy carbon electrodeDPV10-7 to 10-6 M range mdpi.com
Cu(II)E-5-((5-isopropyl-3,8-dimethylazulen-1-yl)diazenyl)-1H-tetrazole (L) on glassy carbon electrodeDPVDetected in mixed solutions
Hg(II)E-5-((5-isopropyl-3,8-dimethylazulen-1-yl)diazenyl)-1H-tetrazole (L) on glassy carbon electrodeDPVDetected in mixed solutions

Materials Science

The unique molecular architecture of the tetrazole ring, with its four nitrogen atoms, provides significant potential in the field of materials science. acs.org These compounds are used as building blocks for nitrogen-rich macromolecular compounds and advanced functional materials. mdpi.com

Polymer Chemistry and Macromolecular Compounds

Tetrazoles are valuable components in polymer chemistry. nih.gov They can be incorporated into polymers either as pendant groups or as part of the main polymer chain. For example, 5-vinyl-1H-tetrazole and its N-alkyl derivatives serve as monomers for creating nitrogen-rich high-molecular-weight substances. mdpi.com These poly-5-vinyltetrazoles are of interest for developing new functional materials. mdpi.com

Recent research has also focused on synthesizing polymers with tetrazole units in the main chain. acs.org One strategy is the Ugi-azide-four-multicomponent polymerization (UA-4MCP), which has been used to create main-chain 1,5-disubstituted-1H-tetrazole-based polymers. acs.org This method allows for the design of polymers with varied side groups (aliphatic or aromatic), which in turn enables the tuning of properties like the glass-transition temperature (Tg), which can range from -25 to 60 °C. acs.org These polymers also exhibit moderate thermal stability and interesting fluorescence behavior. acs.org Furthermore, tetrazole-functionalized copolymers can act as macromolecular ligands to coordinate with metal complexes, leading to hybrid materials with applications in areas like bioimaging. researchgate.net

Photochemical Functionalization for Advanced Materials

Photochemical methods involving tetrazoles offer powerful tools for creating advanced materials with spatiotemporal control. nih.gov "Photoclick chemistry" based on tetrazoles allows for the precise and rapid synthesis and modification of materials under mild conditions. nih.gov The core of this technique is the light-induced reaction of a tetrazole, which upon irradiation (typically with UV light), eliminates a nitrogen molecule (N2) to generate a highly reactive nitrile imine intermediate. nih.govresearchgate.net This intermediate can then rapidly react with various dipolarophiles, such as alkenes (e.g., maleimides), in a 1,3-dipolar cycloaddition reaction to form a stable cycloadduct. nih.govresearchgate.net

This photochemical ligation strategy is highly versatile and has been applied in numerous areas of materials science. researchgate.net Key applications include:

Surface Functionalization: Patterning surfaces with specific molecules. For example, carboxylic acids, peptides, and carbohydrates have been immobilized on tetrazole-terminated self-assembled monolayers using photochemical microcontact printing. acs.org

Polymer Synthesis and Cross-linking: Creating block copolymers and cross-linked polymer networks. nih.gov

Advanced Functional Materials: Fabricating materials with tailored properties, such as functionalizing cellulose (B213188) nanofibers to create self-reporting materials. uni-freiburg.de

Researchers are continuously developing this field by, for instance, red-shifting the activation wavelength to use visible or even near-infrared (NIR) light, which is more benign for biological applications and allows for deeper penetration into materials. nih.gov

Development of Energetic Materials

The tetrazole ring is a significant structural motif in the development of modern high-energy density materials (HEDMs) due to its inherent properties. nih.gov Tetrazole-based compounds are characterized by their high nitrogen content and high positive heats of formation, which are critical for high-performing explosives. nih.govat.uafigshare.com The aromaticity of the tetrazole ring imparts considerable thermodynamic stability, while the high number of nitrogen-nitrogen and carbon-nitrogen bonds stores a large amount of chemical energy that is released upon decomposition. nih.govat.ua The decomposition products are predominantly nitrogen gas (N₂), making them more environmentally benign than traditional nitro-based explosives. nih.gov

The development of advanced energetic materials often involves the synthesis of tetrazole derivatives. rsc.orgresearchgate.net The properties of these materials can be finely tuned by introducing various functional groups to the tetrazole core. nih.govat.ua This strategy aims to achieve a desirable balance between energetic performance (e.g., detonation velocity and pressure) and safety characteristics (e.g., thermal stability and sensitivity to impact and friction). researchgate.net For instance, combining the tetrazole ring with other heterocyclic structures like triazoles, oxadiazoles, or furazans is a proven strategy for creating novel energetic compounds with superior performance. nih.govrsc.org

Corrosion Inhibition

Tetrazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in acidic environments. acs.orgnih.govbhu.ac.in Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. bhu.ac.innih.gov The tetrazole ring, with its multiple nitrogen atoms and π-electrons, acts as the primary active center for adsorption. nih.gov

Electrochemical and Quantum Chemical Studies of Inhibition Mechanisms

The mechanism of corrosion inhibition by tetrazole derivatives is extensively studied using a combination of electrochemical and computational methods.

Electrochemical Studies: Techniques such as potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) are standard for evaluating inhibitor performance.

Potentiodynamic Polarization: These studies reveal how an inhibitor affects the rates of both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. For many tetrazole derivatives, the results indicate a mixed-type inhibition mechanism, meaning they suppress both reactions. bhu.ac.innih.gov The shift in the corrosion potential (Ecorr) upon addition of the inhibitor is typically less than 85 mV, confirming the mixed-type behavior. nih.gov Inhibition efficiency (IE%) is calculated from the reduction in corrosion current density (icorr) in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS): EIS data provides insights into the properties of the inhibitor film and the corrosion process. In the presence of an effective tetrazole inhibitor, the Nyquist plots typically show an increase in the diameter of the capacitive semicircle, which corresponds to an increase in the charge transfer resistance (Rct). nih.gov This signifies the formation of a protective layer that impedes the charge transfer process at the metal/solution interface. The inhibition efficiency can also be calculated from the Rct values, and these results often show good agreement with those from polarization studies. scirp.org Studies on various 5-substituted tetrazoles have demonstrated that efficiencies can exceed 90% even at low concentrations. acs.orgscirp.org

Quantum Chemical Studies: Computational chemistry, particularly Density Functional Theory (DFT), provides molecular-level insight into the inhibition mechanism. nih.govresearchgate.net These calculations help to establish a correlation between the molecular structure of the inhibitor and its protective efficacy. mdpi.com Key parameters calculated include:

Frontier Molecular Orbitals (EHOMO and ELUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) is associated with the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to the ability to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency as it facilitates adsorption. chimicatechnoacta.ru

Electronegativity (χ) and Global Hardness (η): These parameters help to understand the charge transfer process between the inhibitor and the metal surface. nih.gov

Adsorption Energy (ΔE): This calculation models the interaction strength between the inhibitor molecule and the metal surface, predicting the stability of the adsorbed layer. nih.gov

These theoretical studies consistently show that tetrazole derivatives adsorb onto the metal surface via a charge transfer process, where the nitrogen atoms of the heterocyclic ring are the primary active sites for bonding with metal atoms. nih.govresearchgate.net

Structure-Property Relationships in Corrosion Inhibitor Efficacy

The effectiveness of a tetrazole-based corrosion inhibitor is intrinsically linked to its molecular structure. acs.orgmdpi.com The type and position of substituent groups on the tetrazole ring significantly influence its performance by altering the electronic density of the molecule and its adsorption characteristics.

The relationship between the inhibitor's structure and its efficiency is a key focus of quantitative structure-activity relationship (QSAR) studies. mdpi.comfrontiersin.org A general principle is that the introduction of electron-donating groups (EDGs) into the inhibitor molecule tends to increase its inhibition efficiency. mdpi.com EDGs, such as alkyl groups (-CH₃, -C₂H₅, and by extension, -CH(CH₃)₂), increase the electron density on the molecule, particularly at the heteroatoms, which enhances its ability to donate electrons to and coordinate with the metal surface. Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CHO can decrease the inhibition efficiency by reducing the electron-donating ability of the molecule.

While direct, extensive studies on This compound are sparse, the effect of the isopropyl group can be inferred from these established principles. The isopropyl group is an electron-donating alkyl group. Its presence on the tetrazole ring would be expected to increase the electron density of the ring system, thereby strengthening its adsorption onto a metal surface and enhancing its corrosion inhibition capability.

This principle is supported by research on other heterocyclic inhibitors. For example, a study on thiazole (B1198619) derivatives as copper corrosion inhibitors found that 5-(4'-isopropylbenzylidene)-2,4-dioxotetrahydro-1,3-thiazole (IPBDT) provided the best protection among the tested compounds, an effect attributed specifically to the presence of the electron-donating isopropyl group. electrochemsci.org Similarly, theoretical studies on 2-isopropyl-5-methylphenol derivatives showed that electron-donating groups increase the inhibition efficiency.

The table below summarizes findings from studies on various substituted tetrazoles, illustrating the structure-property relationship.

Table 1: Inhibition Efficiency of Various Tetrazole Derivatives on Different Metals

Inhibitor Metal Corrosive Medium Max. Inhibition Efficiency (%) Concentration Reference
1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P1) Mild Steel 1 M HCl 82.7 10⁻⁴ M acs.org
1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2) Mild Steel 1 M HCl 94.6 10⁻⁴ M acs.org
5-(2-thienyl)-1,2,3,4-tetrazole (2-THTT) Copper 0.5 M H₂SO₄ 98.9 0.25 mM scirp.org
5-(4-pyridyl)-1,2,3,4-tetrazole (4-PYTT) Copper 0.5 M H₂SO₄ < 98.9 (lower than 2-THTT) 0.25 mM scirp.org
5-phenyl-tetrazole (5Ph-T) Copper 0.1 M NaCl >90 10⁻³ M electrochemsci.org

The data indicates that subtle changes in the substituent on the tetrazole ring can lead to significant differences in inhibition performance, reinforcing the importance of the structure-property relationship in designing effective corrosion inhibitors.

Vi. Future Directions and Emerging Research Avenues

Expanding Synthetic Scope and Green Chemistry Protocols

While traditional methods for synthesizing tetrazoles are well-established, the future of isopropyl tetrazole synthesis lies in the development of more efficient, safer, and environmentally benign protocols. The principles of green chemistry are paramount in this endeavor, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Recent advancements in the synthesis of substituted tetrazoles have highlighted several promising green strategies that could be adapted for this compound. One-pot, multi-component reactions (MCRs) are particularly attractive due to their atom economy and procedural simplicity. rsc.org A notable example is the sonication-accelerated, catalyst-free Passerini-type three-component reaction (PT-3CR) for producing 1,5-disubstituted tetrazoles. rsc.orgnih.gov This method, which uses a methanol-water solvent system and sonication to accelerate the reaction, offers high yields and avoids the use of toxic catalysts. nih.govrsc.org Its applicability to a wide range of aldehydes and isocyanides suggests its potential for creating a diverse library of this compound derivatives. nih.gov

Another key area is the development of novel heterogeneous catalysts. For instance, silver nanoparticles supported on sodium borosilicate glass (ASBN) have been used as a recyclable catalyst for the solvent-free synthesis of 1-substituted tetrazoles. nih.govacs.org This approach provides good to excellent yields in a relatively short time and allows the catalyst to be reused multiple times without significant loss of activity. nih.gov The use of zinc salts in water also presents a green and effective method for the cycloaddition of nitriles and azides. organic-chemistry.org These catalytic systems avoid harsh acids and toxic reagents, aligning with green chemistry principles. acs.orgresearchgate.net

Table 1: Comparison of Modern Synthetic Protocols for Substituted Tetrazoles

Method Key Features Advantages Potential for this compound Citations
Sonication-Assisted PT-3CR Uses ultrasound, catalyst-free, methanol (B129727):water solvent system. High yields, accelerated reaction rates, broad substrate scope, avoids toxic catalysts. Highly suitable for efficient and green synthesis of novel 1,5-disubstituted this compound derivatives. nih.gov, rsc.org, rsc.org
ASBN Heterogeneous Catalysis Silver nanoparticles on a recyclable glass support, solvent-free conditions. Environmentally benign, catalyst is reusable, high yields, simple work-up. Applicable for a clean synthesis of 1-isopropyl tetrazole from an isopropyl amine, triethyl orthoformate, and sodium azide (B81097). nih.gov, acs.org
L-proline Catalysis Uses an inexpensive and environmentally friendly amino acid as a catalyst. Cost-effective, high-yielding, avoids hazardous Lewis acids. An economical and green alternative for producing 5-substituted isopropyl tetrazoles. researchgate.net
Zinc-Catalyzed Cycloaddition Employs zinc salts as catalysts in water. Uses a green solvent, broad scope including various nitriles, mild conditions. A straightforward and environmentally friendly route to 5-isopropyl-1H-tetrazole. organic-chemistry.org

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental work. For this compound, advanced computational modeling offers a pathway to rationally design derivatives with tailored functionalities.

In silico methods such as molecular docking and molecular dynamics (MD) simulations are crucial for predicting the biological activity of novel compounds. upi.edu These techniques can model the interaction between a tetrazole derivative and a biological target, such as a protein or enzyme, providing insights into binding affinity and mode of interaction. nih.govnih.gov For example, computational studies have been used to design tetrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease by evaluating their binding stability and pharmacokinetic profiles before synthesis. upi.edu This predictive approach can significantly accelerate the discovery of new therapeutic agents by prioritizing the most promising candidates for experimental validation. upi.eduresearchgate.net

Modeling studies have also been instrumental in understanding the role of tetrazoles as bioisosteres for carboxylic acids. nih.govrug.nl Computational analysis can reveal how the tetrazole ring mimics the charge distribution and hydrogen bonding patterns of a carboxyl group, which is critical for its biological activity. nih.govacs.org By applying these computational tools to this compound, researchers can predict how the isopropyl substituent will influence receptor binding and design molecules with enhanced potency and selectivity.

Table 2: Computational Techniques for Designing this compound Derivatives

Technique Application Insights Gained Citations
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a receptor. Identifies potential biological targets; guides the design of derivatives with improved binding. nih.gov, upi.edu
Molecular Dynamics (MD) Simulation Simulates the movement of atoms and molecules over time. Assesses the stability of ligand-receptor complexes; reveals dynamic interactions. upi.edu, researchgate.net
Pharmacokinetics/ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. Evaluates the drug-likeness and safety profile of new compounds early in the design phase. upi.edu
Quantum Mechanics (QM) Calculates electronic structure and properties. Understands charge distribution, pKa, and reactivity, crucial for bioisosterism and reaction mechanism studies. acs.org, nih.gov

Development of Novel this compound-Based Functional Materials

The tetrazole ring is not only significant in a biological context but also as a building block for advanced functional materials. Its high nitrogen content and coordination capabilities make it an excellent ligand for constructing metal-organic frameworks (MOFs) and high-energy materials.

Tetrazole-based MOFs have shown promise in areas such as gas storage and luminescence. rsc.org Researchers have synthesized novel MOFs using in situ generated tetrazole ligands, resulting in frameworks with diverse topologies and interesting photoluminescent properties. rsc.org By incorporating this compound as a ligand, it may be possible to create new MOFs with unique structural features. The steric bulk of the isopropyl group could influence the pore size and geometry of the framework, potentially leading to materials with tailored gas sorption or separation properties.

Furthermore, the high nitrogen content and positive heat of formation of the tetrazole ring make it a key component in the development of next-generation energetic materials. nih.gov Research into biheterocyclic scaffolds, combining tetrazole with other nitrogen-rich rings like tetrazine, has yielded thermally stable materials with high detonation performance. nih.gov The introduction of an isopropyl group onto such a scaffold could modulate properties like density, thermal stability, and sensitivity, providing a strategy for fine-tuning the performance of energetic materials.

Table 3: Potential this compound-Based Functional Materials

Material Type Key Component Potential Properties & Applications Citations
Metal-Organic Frameworks (MOFs) This compound as a ligand. Tunable porosity for gas storage/separation; novel photoluminescent sensors. rsc.org
High-Energy Materials This compound derivatives as part of a high-nitrogen scaffold. High detonation velocity and pressure; improved thermal stability and reduced sensitivity. nih.gov
Coordination Polymers This compound coordinating with various metal ions. Catalysis; magnetic materials; precursors for nitrogen-doped carbon materials. nih.gov

Interdisciplinary Research at the Interface of Chemistry and Biology

The intersection of chemistry and biology is a fertile ground for innovation, and this compound is well-positioned to contribute to this interdisciplinary research. The tetrazole moiety's established role as a metabolically stable bioisostere of the carboxylic acid group makes it a valuable scaffold in medicinal chemistry and drug design. jmi.ac.injuniperpublishers.com

One emerging application is in the field of bioconjugation. nih.gov A recently discovered photoreaction between tetrazoles and primary amines yields a stable 1,2,4-triazole (B32235) linkage under mild conditions. nih.gov This discovery opens up new possibilities for using tetrazole derivatives to label and modify biomolecules like peptides and proteins, and even in the synthesis of DNA-encoded chemical libraries (DELs). nih.gov this compound-based probes could be developed for photoaffinity labeling to identify protein binding partners, a crucial step in drug discovery.

Moreover, the combination of tetrazole chemistry with other powerful synthetic tools like "click chemistry" continues to expand its utility. acs.org The azide-alkyne cycloaddition, a cornerstone of click chemistry, is widely used for labeling and ligating nucleic acids. acs.org The functional group tolerance of many modern tetrazole syntheses allows for the incorporation of moieties like alkynes or azides, enabling the creation of this compound derivatives that can be readily conjugated to biomolecules for diagnostic or therapeutic purposes. This synergy between synthetic chemistry and chemical biology will undoubtedly drive future discoveries. nih.govmdpi.com

Table 4: Emerging Interdisciplinary Applications for this compound

Research Area Application Mechanism/Principle Citations
Chemical Biology Photoaffinity labeling and bioconjugation. Photo-induced cyclization of tetrazole with amines on biomolecules to form stable triazole linkages. nih.gov
Medicinal Chemistry Bioisosteric replacement for carboxylic acids. The tetrazole ring mimics the steric and electronic properties of a carboxylate, often with improved metabolic stability. nih.gov, jmi.ac.in, juniperpublishers.com
Drug Discovery Synthesis of DNA-Encoded Libraries (DELs). Harnessing the tetrazole-amine photoreaction to create vast libraries of novel compounds for high-throughput screening. nih.gov
Antimicrobial Research Development of novel antibacterial agents. Designing hybrid molecules where the tetrazole moiety enhances the antimicrobial activity of another pharmacophore by targeting bacterial enzymes like gyrase. nih.gov, mdpi.com

Q & A

Q. What are the established synthetic routes for isopropyl tetrazole, and how do reaction conditions influence yield?

this compound is typically synthesized via 1,3-dipolar cycloaddition between nitriles and sodium azide, often catalyzed by Lewis acids. For example, a modified method involves refluxing tetrazole precursors with isopropyl halides in glacial acetic acid, achieving yields of 65–85% (Table 1) . Key variables include solvent polarity (e.g., DMF vs. acetic acid), temperature (80–120°C), and stoichiometric ratios. Purification often requires column chromatography using silica gel and ethyl acetate/hexane mixtures.

Table 1: Representative yields for this compound synthesis (adapted from )

PrecursorSolventTemperature (°C)Yield (%)
S0Glacial AcOH10078
S0DMF12065

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • FTIR : A sharp C-H stretch at 3135 cm⁻¹ and carbonyl ester bands at 1707 cm⁻¹ confirm tetrazole ring formation .
  • NMR : ¹H-NMR signals at δ 10.23 ppm (azomethine proton) and δ 1.35 ppm (isopropyl CH₃) are diagnostic. ¹³C-NMR peaks at 164.95 ppm (C=O) and 142 ppm (C=N) further validate structural integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation, critical for distinguishing isomers.

Q. How can researchers assess the purity of this compound for pharmacological studies?

Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm. Purity >95% is essential for bioactivity assays. Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) is also effective .

Q. What experimental protocols are recommended for measuring thermodynamic stability?

Thermogravimetric analysis (TGA) at 10°C/min under nitrogen identifies decomposition temperatures. Differential scanning calorimetry (DSC) quantifies melting points and phase transitions. For solubility, use shake-flask methods in buffers (pH 1–7) with UV-Vis quantification .

Q. What in vitro models are suitable for preliminary bioactivity screening?

Antifungal activity can be tested via the well diffusion method (e.g., Candida albicans on Muller-Hinton agar). Zones of inhibition >10 mm (at 4 mg/well) indicate potential efficacy. Always include positive controls (e.g., fluconazole) and triplicate runs .

Advanced Research Questions

Q. How can contradictory reports on this compound’s thermal stability be resolved?

Discrepancies often arise from differing synthetic conditions (e.g., residual solvents or catalysts). Address this by:

  • Reproducing studies under inert atmospheres (N₂/Ar) to exclude oxidative decomposition.
  • Cross-validating results using TGA-DSC coupled with mass spectrometry (TGA-MS) to identify gaseous byproducts.
  • Applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize findings .

Q. What strategies optimize regioselectivity in this compound functionalization?

  • Computational Guidance : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites based on frontier molecular orbitals.
  • Catalytic Systems : Screen palladium/copper catalysts for cross-coupling reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution at the isopropyl group .

Q. How should researchers statistically validate bioactivity data from tetrazole derivatives?

Perform one-way ANOVA followed by post-hoc Duncan’s test (p < 0.01) to compare inhibition zones across derivatives. Report confidence intervals and effect sizes to avoid Type I/II errors. Use SAS or R for robust analysis .

Q. What methodologies elucidate the mechanism of action in this compound’s antioxidant activity?

  • ROS Scavenging Assays : Use DPPH and ABTS radical scavenging with IC₅₀ calculations.
  • Computational Docking : AutoDock Vina can model interactions with antioxidant enzymes (e.g., superoxide dismutase).
  • Kinetic Studies : Monitor hydrogen peroxide reduction rates via UV-Vis kinetics .

Q. How can ethical and reproducibility standards be maintained in reporting this compound research?

  • Data Transparency : Share raw NMR/TGA files in supplementary materials.
  • Peer Review : Adhere to IUPAC guidelines for analytical reproducibility .
  • Ethical Compliance : Obtain IRB approval for studies involving human cell lines and document consent protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.